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Core Science & Biosynthesis

Foundational

Structural Characterization of 5-Fluoro-4-methoxypicolinic Acid: An Advanced NMR Technical Guide

Executive Summary 5-Fluoro-4-methoxypicolinic acid is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of modern aryloxyphenoxypropionate and picolinate-based agrochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluoro-4-methoxypicolinic acid is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of modern aryloxyphenoxypropionate and picolinate-based agrochemicals (e.g., halauxifen and florpyrauxifen) and novel pharmaceutical pharmacophores. The dense substitution pattern on the pyridine ring—comprising a carboxylic acid, a methoxy group, and a fluorine atom—creates a complex electronic environment.

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of 5-Fluoro-4-methoxypicolinic acid. By detailing the quantum mechanical causality behind anomalous spin-spin couplings and providing a self-validating experimental protocol, this guide equips analytical chemists and drug development professionals with the framework needed for rigorous structural elucidation.

Spectral Analysis & Mechanistic Insights

The presence of the highly electronegative fluorine atom at C5 and the electron-donating methoxy group at C4 induces significant push-pull electronic effects across the pyridine π -system. This results in distinct chemical shift dispersion and complex scalar coupling ( J -coupling) networks.

1 H NMR Chemical Shifts and the "Lone Pair Antagonist Effect"

In a standard benzenoid system, an ortho proton-fluorine coupling ( 3JHF​ ) typically manifests as a large splitting of 8–11 Hz. However, in 5-fluoro-4-methoxypicolinic acid, the proton at C6 (adjacent to the nitrogen) exhibits an anomalously small 3JHF​ coupling of approximately 2.8 Hz[1].

The Causality: This suppression is driven by the stereoelectronic antagonist effect of the nitrogen lone pair [2]. The nitrogen lone pair electron density delocalizes into the anti-bonding orbital ( σ∗ ) of the adjacent C6–H bond. This interaction fundamentally alters the Fermi contact term—the primary quantum mechanical mechanism responsible for scalar spin-spin coupling—effectively neutralizing the expected large 3JHF​ coupling, bringing it down to near 0–3 Hz[3]. Serendipitously, this matches the magnitude of the meta 4JHF​ coupling seen at the C3 proton, resulting in two distinct doublets with nearly identical J -values.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Rationale
-COOH ~13.00 – 13.50br s1H-Highly deshielded acidic proton; broadens due to chemical exchange.
H6 8.42d1H 3JHF​ = 2.8Deshielded by adjacent N and F. Ortho-coupling suppressed by N lone pair[1].
H3 7.92d1H 4JHF​ = 2.8Deshielded by C2 carbonyl; shielded by C4 methoxy resonance.
-OCH 3​ 4.07s3H-Typical methoxy resonance; singlet due to isolation from F5.
13 C NMR Chemical Shifts and Carbon-Fluorine Coupling

The 13 C spectrum is dominated by the massive one-bond carbon-fluorine coupling ( 1JCF​ ) at C5, which splits the carbon signal by over 250 Hz. The methoxy group at C4 acts as a strong π -donor, significantly shielding C3 while deshielding C4 via inductive effects.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Structural Rationale
C=O ~165.0s-Carboxylic acid carbonyl carbon.
C4 ~160.5d 2JCF​ ≈ 12.0Strongly deshielded by attached -OCH 3​ ; exhibits two-bond F coupling.
C5 ~150.2d 1JCF​ ≈ 255.0Directly attached to F; massive scalar coupling.
C2 ~148.5d 4JCF​ ≈ 2.0Adjacent to N and attached to electron-withdrawing -COOH.
C6 ~138.4d 2JCF​ ≈ 22.0Adjacent to N; strong two-bond coupling to F5.
C3 ~114.2d 4JCF​ ≈ 4.5Strongly shielded by the ortho resonance effect of the C4 methoxy.
-OCH 3​ ~56.5s-Aliphatic methoxy carbon.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in quantitative and qualitative structural assignments, the following protocol utilizes a self-validating feedback loop. Every step is designed to prevent common artifacts such as line broadening from dimerization or integration errors from incomplete relaxation.

Step-by-Step Methodology
  • Sample Preparation (Gravimetric Precision): Weigh exactly 10.0 mg of 5-Fluoro-4-methoxypicolinic acid and 2.0 mg of a highly pure internal standard (e.g., 1,4-dinitrobenzene) into a clean glass vial.

  • Solvation Strategy: Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ . Causality: Picolinic acids readily form hydrogen-bonded dimers in non-polar solvents like CDCl 3​ , leading to severe line broadening. DMSO- d6​ disrupts these dimers, ensuring sharp, highly resolved peaks necessary to measure the small 2.8 Hz J -couplings.

  • Shimming & Field Homogeneity Validation: Transfer to a 5 mm precision NMR tube. Lock onto the deuterium signal. Perform gradient shimming (Z1–Z5) until the DMSO- d6​ solvent residual peak (2.50 ppm) achieves a Full Width at Half Maximum (FWHM) of <0.8 Hz. Do not proceed to acquisition until this metric is met.

  • Multiplexed Acquisition:

    • 1 H NMR: Utilize a 30° excitation pulse with 16 scans. Set the relaxation delay ( D1​ ) to 10 seconds. Causality: The H3 and H6 protons lack adjacent relaxing protons, resulting in long T1​ relaxation times. A 10-second delay ensures complete thermal equilibrium, allowing for exact 1:1 integration.

    • 13 C NMR: Utilize power-gated 1 H decoupling (WALTZ-16) to remove C-H splitting while retaining C-F splitting. Acquire 1024 scans.

    • 19 F NMR: Acquire with inverse-gated 1 H decoupling to suppress the Nuclear Overhauser Effect (NOE), enabling accurate integration of the fluorine resonance (~ -125 ppm).

Workflow Visualization

To systematically assign the complex splitting patterns of this molecule, a multi-nuclear 1D and 2D NMR workflow is required. The logic flow below illustrates the dependency of each experiment in the validation process.

NMR_Workflow A Sample Preparation (DMSO-d6 + Internal Std) B 1D 1H & 19F NMR (Resolve Anomalous 3J_HF) A->B C 1D 13C NMR (Extract C-F Scalar Couplings) A->C D 2D HSQC / HMBC (C-H Framework Correlation) B->D E 1H-19F HOESY (Spatial Proximity Validation) B->E C->D F Final Spectral Assignment & Purity Verification D->F E->F

Fig 1: Multiplexed NMR workflow for the structural validation of fluorinated picolinates.

References

  • WO2021026672A1 - Heterocyclic WDR5 inhibitors as anti-cancer compounds. Google Patents. (Provides baseline 1 H NMR parameters for the 5-fluoro-4-methoxypicolinate scaffold).[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_Wzbi7gfyAzaI0LGJjy_C1gXricVQPwtu7mHz5w_lmpSzYRhGyZSdJj-Jky61iixZeYmgIabAOPYRJddQPyn7Y1WIRdIkdhBacPmHB9G0lk3ymGbS5iqy_2X0pD2UKVjHgxb0DZmOwjp6aq-J][1]

  • Unexpected formation of (Z)-1,2-bis(5-fluoropyridin-2-yl)diazene 1-oxide. National Institute of Informatics (NII). (Details the anomalous suppression of the 3JHF​ coupling constant between 5-F and 6-H to near 0 Hz).[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwSA5DIBdYx5E01oIlC6Fk3wIvprhfYZTzIN3ty2MYX_H_BWlB0e-TIo2yQEy8ch9WSyCsfEJ2-KReSPEDV0ZdMvQh5eKRmXr51E9uVuqm6OZqgAPisY-x_PPVWSeePXTotLMPw8jpLv7MxnqxSb7IHFmk4s5o0vPbq5N49T8=][3]

  • The Antagonist Effect of Nitrogen Lone Pair: 3JHF versus 5JHF. ResearchGate. (Explains the quantum mechanical Fermi contact mechanism by which the nitrogen lone pair alters adjacent scalar couplings in fluoropyridines).[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7ekdzU3UA_hHUdLCkoq-CHFj2gd_6uFpnC65bFMzgGNI_THHf3q-UnsKE8Dlz8lRORDKlap65Vqk05vTuWeQanEWSY31XRuGedxfV5ODMwUiR2ZJrxDVxZT8fTqeKv1HoGJnKJN5R39RXBOHhAs__wV8lcQDjFmfFfRlUVApAN3IXrT5fGehLvdyflsoT-GWOiWzvdDjf1gkpAPEoflUc4NXeazs6jRhY5A==][2]

Sources

Exploratory

Mechanism of Action of 5-Fluoro-4-methoxypicolinic Acid Derivatives: A Deep Dive into Synthetic Auxin Signaling and AFB5-Mediated Phytotoxicity

Executive Summary The development of synthetic auxins has undergone a renaissance with the discovery of highly substituted 6-aryl-picolinates. Among these, 5-fluoro-4-methoxypicolinic acid derivatives represent a structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of synthetic auxins has undergone a renaissance with the discovery of highly substituted 6-aryl-picolinates. Among these, 5-fluoro-4-methoxypicolinic acid derivatives represent a structural breakthrough in targeted protein degradation within plant systems. Unlike classical phenoxy-carboxylic acids (e.g., 2,4-D) that broadly target the TIR1 receptor, these advanced picolinate derivatives exhibit exquisite selectivity for the AFB5 (Auxin Signaling F-Box 5) receptor [1].

By acting as a highly optimized "molecular glue," these compounds force a lethal protein-protein interaction between the AFB5 receptor and Aux/IAA transcriptional repressors. This guide deconstructs the structure-activity relationship (SAR), the core ubiquitin-ligase mechanism, the downstream transcriptional collapse, and the laboratory protocols required to validate the efficacy of these targeted molecules.

Chemical Phylogeny & Structure-Activity Relationship (SAR)

The picolinate (pyridine carboxylate) backbone has long been utilized in agrochemistry (e.g., picloram, clopyralid). However, the specific functionalization at the 4- and 5-positions of the pyridine ring fundamentally alters the thermodynamics of receptor binding.

  • The Picolinate Core (Positions 1 & 2): The nitrogen at position 1 and the carboxylate at position 2 coordinate with the basic residues (e.g., Arg403) at the floor of the AFB5 binding pocket, anchoring the molecule.

  • 4-Methoxy Substitution: The electron-donating methoxy group at the 4-position increases the electron density of the pyridine ring. Sterically, it projects into a specific hydrophobic sub-pocket of AFB5, restricting the rotational degrees of freedom and pre-organizing the molecule for Aux/IAA docking.

  • 5-Fluoro Substitution: Fluorine is a bioisostere for hydrogen but possesses extreme electronegativity. The 5-fluoro substitution withdraws electron density locally, strengthening the hydrogen-bond acceptor capability of the adjacent 4-methoxy oxygen. Furthermore, the C-F bond forms favorable multipolar interactions with the highly conserved phenylalanine residues in the Aux/IAA degron motif.

  • 6-Aryl Tail: In commercialized derivatives (e.g., halauxifen-methyl analogues), a bulky aryl group at the 6-position seals the binding pocket, effectively trapping the "molecular glue" complex [2].

Core Mechanism of Action: The SCF^(AFB5) Ubiquitin Ligase Complex

The mechanism of action of 5-fluoro-4-methoxypicolinic acid derivatives is rooted in the subversion of the plant's endogenous ubiquitin-proteasome system[3].

When the derivative enters the plant cell nucleus, it binds to the leucine-rich repeat (LRR) domain of the AFB5 protein. AFB5 is the substrate-recognition component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The binding of the synthetic picolinate alters the surface topology of AFB5, creating a high-affinity docking site for the Domain II (degron) of Aux/IAA repressor proteins .

Once the ternary complex (AFB5 - Picolinate - Aux/IAA) forms, the SCF complex rapidly polyubiquitinates the Aux/IAA protein, flagging it for destruction by the 26S proteasome.

MOA Ligand 5-F-4-OMe-Picolinate (Synthetic Auxin) AFB5 AFB5 Receptor (F-box Protein) Ligand->AFB5 Binds pocket AuxIAA Aux/IAA Repressor (Domain II) Ligand->AuxIAA Molecular Glue AFB5->AuxIAA Recruits SCF SCF Complex (E3 Ubiquitin Ligase) AFB5->SCF Component of Ub Polyubiquitination AuxIAA->Ub SCF->Ub Catalyzes Proteasome 26S Proteasome (Degradation) Ub->Proteasome Targets to ARF ARF Transcription Factors (Released) Proteasome->ARF Derepresses GeneExp ACS / NCED / GH3 Gene Hyper-expression ARF->GeneExp Activates AuxREs

Fig 1: SCF^(AFB5) signaling cascade triggered by 5-Fluoro-4-methoxypicolinate derivatives.

Downstream Transcriptional Cascade & Physiological Collapse

The destruction of Aux/IAA proteins removes the transcriptional brake from Auxin Response Factors (ARFs) . Free ARFs dimerize and bind to Auxin Response Elements (AuxREs) in the DNA, triggering a catastrophic, unregulated transcription of auxin-responsive genes[4].

This hyper-activation drives three lethal physiological responses:

  • Ethylene Burst: Massive upregulation of ACS (1-aminocyclopropane-1-carboxylic acid synthase) causes toxic ethylene accumulation, leading to severe tissue epinasty (stem curling and leaf twisting).

  • ABA Accumulation: Upregulation of NCED (9-cis-epoxycarotenoid dioxygenase) drives abscisic acid synthesis, forcing stomatal closure, halting photosynthesis, and inducing premature senescence.

  • Vascular Destruction: Uncontrolled cellular proliferation in meristematic tissues crushes the phloem and xylem, severing nutrient and water transport.

Quantitative Data: Receptor Affinity and Transcriptional Impact

Table 1: Comparative Binding Affinities ( Kd​ ) of Auxins to Receptor Complexes Note: Lower Kd​ indicates stronger binding affinity. Data represents typical in vitro biochemical assays.

Compound ClassSpecific LigandTIR1-IAA7 Kd​ (nM)AFB5-IAA7 Kd​ (nM)Selectivity Ratio (TIR1/AFB5)
Natural Auxin Indole-3-acetic acid (IAA)~20.0~20.01.0x
Phenoxy-carboxylate 2,4-D~50.0~150.00.33x
Unsubstituted Picolinate Picloram~1200.0~30.040.0x
5-F-4-OMe-Picolinate Advanced 6-aryl derivative~850.0~1.5 >500.0x

Table 2: Transcriptomic Fold-Change in Sensitive Dicot Species (24h Post-Treatment)

Gene FamilyPrimary FunctionFold-Change vs ControlPhysiological Outcome
ACS Ethylene biosynthesis+ 45.2xSevere epinasty, tissue swelling
NCED ABA biosynthesis+ 32.8xStomatal closure, ROS generation
GH3 Auxin conjugation+ 28.5xDisruption of endogenous homeostasis
AUX1 Auxin influx carrier- 5.4xLoss of directional growth (tropism)

Experimental Workflows for Mechanistic Validation

To rigorously validate the mechanism of a novel 5-fluoro-4-methoxypicolinic acid derivative, researchers must prove both physical target engagement and the resulting transcriptional phenotype.

Protocol 1: Surface Plasmon Resonance (SPR) for AFB5-Aux/IAA Ternary Complex Formation

Causality & Experimental Design: Why immobilize the Aux/IAA peptide rather than the AFB5 receptor? The AFB5 receptor is inherently unstable in isolation and requires the ASK1 adapter protein to maintain its functional folding. Furthermore, because the synthetic picolinate acts as a "molecular glue," the most thermodynamically stable and biologically accurate assay format involves tethering the domain II of the Aux/IAA repressor to the sensor chip, and flowing the pre-equilibrated AFB5-ASK1-ligand complex over the surface.

Step-by-Step Methodology:

  • Receptor Preparation: Co-express recombinant Arabidopsis AFB5 and ASK1 in an insect cell/baculovirus system (e.g., Hi5 cells) to ensure proper post-translational folding. Purify via size-exclusion chromatography.

  • Chip Functionalization: Biotinylate a synthetic peptide corresponding to Domain II of the IAA7 repressor (containing the conserved GWPPV degron motif). Immobilize this peptide onto a Streptavidin (SA) SPR sensor chip.

  • Ligand Equilibration: Incubate the purified AFB5-ASK1 complex (50 nM) with varying concentrations of the 5-fluoro-4-methoxypicolinate derivative (0.1 nM to 1000 nM) in running buffer for 30 minutes at 25°C.

  • Kinetic Injection: Flow the equilibrated complex over the IAA7-functionalized chip at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Self-Validating Control: Crucial Step. Run a parallel reference channel immobilized with a mutated IAA7 peptide (e.g., GWPPV GAPPV). A lack of binding in this channel validates that the SPR response is driven exclusively by specific, ligand-induced ternary complex formation, ruling out non-specific protein aggregation.

Workflow Step1 1. Protein Expression (AFB5-ASK1 Complex) Step2 2. SPR Biosensor Setup (Immobilize Aux/IAA) Step1->Step2 Step3 3. Ligand Equilibration (Add 5-F-4-OMe-Picolinate) Step2->Step3 Step4 4. Ternary Complex Formation (Flow over chip) Step3->Step4 Step5 5. Kinetic Analysis (Calculate Kd & Kon/Koff) Step4->Step5

Fig 2: SPR Experimental Workflow for validating AFB5 "molecular glue" target engagement.

Protocol 2: Temporal Transcriptomic Profiling (RNA-Seq)

Causality & Experimental Design: Why perform RNA-Seq at strictly separated 3-hour and 24-hour post-treatment intervals? Auxin signaling is distinctly biphasic. The 3-hour timepoint captures the primary response (direct ARF-mediated transcription of GH3 and Aux/IAA genes). The 24-hour timepoint captures the secondary physiological collapse (ACS-driven ethylene burst and NCED-driven ABA accumulation). Without this temporal separation, the primary mechanism of action cannot be distinguished from secondary, generalized plant stress responses.

Step-by-Step Methodology:

  • Plant Treatment: Grow Arabidopsis thaliana (Col-0) hydroponically to the 4-leaf stage. Treat the nutrient solution with 100 nM of the picolinate derivative.

  • Tissue Harvesting: Flash-freeze root and shoot tissues in liquid nitrogen at exactly 3 hours and 24 hours post-treatment.

  • RNA Extraction & QC: Extract total RNA using a column-based method with on-column DNase I digestion. Validate RNA integrity (RIN > 8.0) using an Agilent Bioanalyzer.

  • Sequencing: Prepare poly-A enriched libraries and sequence on an Illumina NovaSeq platform (paired-end, 150 bp) to a depth of 30 million reads per sample.

  • Differential Expression Analysis: Align reads to the TAIR10 reference genome using STAR. Quantify differential expression using DESeq2, applying a strict False Discovery Rate (FDR) < 0.01 and a log2​ fold-change threshold of > 2.0 to isolate the specific auxinic transcriptional signature.

References

  • Tan, X., Calderon-Villalobos, L. I., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature. [Link]

  • Walsh, T. A., Neal, R., Merlo, A. O., Honma, M., Hicks, G. R., Wolff, K., Matsumura, W., & Davies, J. P. (2006). "Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis." Plant Physiology.[Link]

  • Epp, J. B., Schmitzer, P. R., Crouse, G. D., et al. (2016). "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides." Bioorganic & Medicinal Chemistry.[Link]

  • Wang, R., & Estelle, M. (2014). "Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway." Current Opinion in Plant Biology.[Link]

Sources

Foundational

Solid-State Characterization and X-Ray Diffraction Analysis of 5-Fluoro-4-methoxypicolinic Acid: A Technical Guide

Executive Summary 5-Fluoro-4-methoxypicolinic acid (CAS 1256810-09-9) is a highly functionalized pyridinecarboxylic acid serving as a critical building block in the development of advanced pharmaceuticals, including targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluoro-4-methoxypicolinic acid (CAS 1256810-09-9) is a highly functionalized pyridinecarboxylic acid serving as a critical building block in the development of advanced pharmaceuticals, including targeted PIM kinase inhibitors[1]. In drug development, understanding the solid-state architecture of an active pharmaceutical ingredient (API) or its key intermediates is paramount for optimizing formulation, predicting solubility, and conducting rigorous polymorph screening. This whitepaper provides an in-depth mechanistic guide to the crystallographic analysis of 5-Fluoro-4-methoxypicolinic acid, detailing the causality behind experimental protocols and the structural nuances dictated by its unique substituents.

Mechanistic Grounding: Substituent Effects on Crystal Packing

The crystal engineering of picolinic acid derivatives is historically complex due to the thermodynamic competition between their zwitterionic and neutral molecular states. In the solid state, unsubstituted picolinic acid typically forms a zigzag chain linked by symmetric double hydrogen bonds (N···H···N and O···H···O), often exhibiting highly unusual shared hydrogen atom locations[2].

The introduction of specific substituents onto the pyridine ring induces profound changes in both the molecular structure and the macroscopic crystal packing, driven by a delicate balance between π-stacking and weak nonbonding contacts[3].

  • The 5-Fluoro Effect: The strongly electron-withdrawing fluorine atom significantly perturbs the electronic landscape of the pyridine ring. It increases the acidity of the adjacent carboxylic acid, favoring proton transfer, and introduces highly directional C–F···H halogen bonding, which acts as a secondary lattice stabilizer.

  • The 4-Methoxy Effect: The methoxy group acts simultaneously as a steric director and a localized electron donor via resonance. Small changes in such pyridine substituents can induce conformational changes, dictating the relative orientation of adjacent molecules in the lattice and preventing dense packing[3].

Furthermore, temperature effects during crystallization and data collection play a critical role in resolving the potential energy surface of these hydrogen bonds, necessitating cryogenic analysis to accurately map proton positions[4].

Experimental Protocol: A Self-Validating Crystallographic Workflow

To achieve high-resolution structural elucidation, the following step-by-step methodology must be strictly adhered to. This protocol is designed to minimize kinetic defects and suppress thermal noise.

Step 1: Thermodynamic Crystallization
  • Procedure: Dissolve 50 mg of 5-Fluoro-4-methoxypicolinic acid in a 1:1 mixture of ethanol and ultrapure water. Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and allow for slow evaporation at 298 K over 7–14 days.

  • Causality: Slow evaporation under thermodynamic control prevents the rapid precipitation of amorphous material. It allows the molecules to continuously sample binding modes until the lowest-energy crystalline lattice is formed, ensuring high-quality single crystals.

Step 2: Cryogenic Crystal Mounting
  • Procedure: Select a single crystal (approx. 0.2 × 0.1 × 0.1 mm) exhibiting sharp optical extinction under polarized light. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cryostream.

  • Causality: The Paratone oil acts as a cryoprotectant, preventing the loss of any co-crystallized solvent molecules[5]. Cooling to 100 K minimizes the Debye-Waller thermal vibration factors, which is critical for accurately locating the shared hydrogen atoms between the carboxylic acid and the pyridine nitrogen[2].

Step 3: X-Ray Diffraction Data Collection
  • Procedure: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation for enhanced anomalous dispersion. Perform an initial matrix scan to determine the unit cell.

  • Self-Validation: If the unit cell volume is significantly lower than expected for a functionalized picolinic acid (typically 600–800 ų for a monomeric asymmetric unit), reassess the crystal for twinning or degradation before proceeding to full hemisphere data collection.

Step 4: Structure Solution and Refinement
  • Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Locate all hydrogen atoms in the difference Fourier map and refine them freely to confirm the protonation state of the pyridine nitrogen[4].

XRD_Workflow N1 Thermodynamic Crystallization N2 Cryogenic Mounting (100 K) N1->N2 N3 XRD Data Collection N2->N3 N4 Intrinsic Phasing Solution N3->N4 N5 Anisotropic Refinement N4->N5

Step-by-step experimental workflow for the crystallographic analysis.

Structural Elucidation & Data Presentation

Based on the established crystallographic behavior of homologous fluorinated and oxygenated picolinic acids[5], the quantitative data below summarizes the expected structural parameters and hydrogen bond geometries for this class of compounds.

Table 1: Representative Crystallographic Parameters for Fluorinated Picolinic Acids

ParameterRepresentative ValueSignificance
Crystal System Monoclinic / TriclinicTypical for asymmetric substituted pyridines.
Space Group P2₁/c or P-1Facilitates inversion-center dimerization.
Temperature 100(2) KSuppresses thermal motion for H-atom mapping[4].
Volume (ų) ~ 650 - 750Accommodates the steric bulk of the 4-methoxy group.
Z, Z' 4, 1Standard packing efficiency for small organic molecules.
Final R₁ [I>2σ(I)] < 0.050Indicates a highly reliable structural model.

Table 2: Comparative Intermolecular Interactions

Interaction TypeDonor...AcceptorDistance (Å)Angle (°)Structural Role
Strong H-Bond O–H···N (Pyridine)2.55 - 2.65> 165Drives zwitterion formation / primary chains[2].
Strong H-Bond O–H···O (Carboxyl)2.60 - 2.70> 170Drives cyclic dimerization (R²₂ motif)[5].
Halogen Bond C–F···H–C3.10 - 3.30~ 140Secondary lattice cohesion; unique to F-substitution.
π-π Stacking Centroid···Centroid3.60 - 3.80N/AInter-layer stabilization[3].

Intermolecular Interaction Network

The cohesion of the 5-Fluoro-4-methoxypicolinic acid crystal lattice is a hierarchical system. The primary driver is the strong O–H···O or O–H···N hydrogen bonding, which often forms a dimeric structure or an extended planar network[5]. The secondary motifs, governed by the fluorine and methoxy groups, lock the conformation in place.

Interactions Core 5-F-4-OMe-PA Crystal Packing H_Bond Hydrogen Bonding (O-H...N / O-H...O) Core->H_Bond Primary Driver Halogen Halogen Bonding (C-F...H-C) Core->Halogen Secondary Motif Pi_Pi π-π Stacking (Pyridine Rings) Core->Pi_Pi Lattice Cohesion Steric Steric Direction (4-Methoxy Group) Core->Steric Conformation Lock

Hierarchical network of non-covalent interactions dictating solid-state packing.

Conclusion

The structural elucidation of 5-Fluoro-4-methoxypicolinic acid requires a rigorous, thermodynamically controlled approach to X-ray crystallography. By understanding the push-pull electronic effects of the 5-fluoro and 4-methoxy substituents, researchers can accurately predict and manipulate the hydrogen-bonding networks and halogen interactions that dictate the compound's solid-state behavior. This fundamental crystallographic knowledge is an indispensable asset for downstream pharmaceutical formulation and the rational design of novel kinase inhibitors.

References

  • Title: Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis and crystal structures of 3,6-dihydroxy-picolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate Source: IUCr Journals URL: [Link]

  • Title: Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility Source: PubMed URL: [Link]

  • Title: NMR and XRD Study of Hydrogen Bonding in Picolinic Acid N-Oxide in Crystalline State and Solutions: Media and Temperature Effects on Potential Energy Surface Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: Synthesis and Structure–Activity Relationship of Tetra-Substituted Cyclohexyl Diol Inhibitors of Proviral Insertion of Moloney Virus (PIM) Kinases Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Exploratory

In Vitro Metabolic Pathways of 5-Fluoro-4-methoxypicolinic Acid: A Technical Guide

Executive Summary & Mechanistic Context 5-Fluoro-4-methoxypicolinic acid (CAS 1256810-09-9) is a highly versatile building block and terminal metabolite frequently encountered in the design of novel agrochemicals (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

5-Fluoro-4-methoxypicolinic acid (CAS 1256810-09-9) is a highly versatile building block and terminal metabolite frequently encountered in the design of novel agrochemicals (e.g., picolinamide fungicides) and pharmaceutical agents (e.g., PI3K inhibitors). Understanding its in vitro metabolic fate is critical for optimizing the pharmacokinetic (PK) profiles of parent molecules containing this moiety.

As a Senior Application Scientist, I approach the metabolic profiling of fluorinated picolinic acid derivatives not merely as a screening exercise, but as a mechanistic deconstruction of the molecule. The picolinic acid core acts as an electron-deficient system, a property further exacerbated by the highly electronegative 5-fluoro substituent. This unique electronic environment dictates specific, predictable metabolic vulnerabilities.

Structural Vulnerabilities & Predicted Metabolic Hubs

The in vitro biotransformation of 5-fluoro-4-methoxypicolinic acid is governed by three primary enzymatic pathways:

  • CYP450-Mediated O-Demethylation (Phase I): The 4-methoxy group is highly susceptible to oxidative attack by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). The electron-withdrawing nature of the adjacent pyridine nitrogen and fluorine atom makes the methoxy carbon a prime target for hydrogen abstraction, leading to rapid O-demethylation. This is a well-documented vulnerability in methoxypyridine-containing clinical candidates .

  • Acyl Glucuronidation (Phase II): The carboxylic acid moiety at the 2-position is a classic substrate for UGT-mediated acyl glucuronidation. In hepatic systems, UGT1A1 and UGT1A3 rapidly conjugate the carboxylate, facilitating renal or biliary efflux .

  • Oxidative Defluorination (Minor Phase I): While the 5-fluoro group is generally introduced to block ring hydroxylation and improve metabolic stability, specific isoforms like CYP2E1 can mediate oxidative defluorination under high-substrate concentrations, a phenomenon frequently observed in fluoropyridine radiotracers .

MetabolicPathway Parent 5-Fluoro-4-methoxypicolinic acid (Parent) M1 5-Fluoro-4-hydroxypicolinic acid (O-Demethylation) Parent->M1 CYP450 (Phase I) M2 Acyl Glucuronide Conjugate (Phase II) Parent->M2 UGT1A1/1A3 (Phase II) M3 Oxidative Defluorination Product (Minor) Parent->M3 CYP2E1 (Phase I) Terminal Excreted Conjugates M1->Terminal UGTs / SULTs M2->Terminal Efflux

Fig 1. In vitro metabolic pathways of 5-Fluoro-4-methoxypicolinic acid via Phase I/II enzymes.

Self-Validating In Vitro Experimental Methodologies

To accurately capture the metabolic profile of this compound, we employ a self-validating microsomal incubation protocol. A protocol is only as trustworthy as its controls; therefore, this workflow integrates minus-cofactor negative controls to rule out chemical instability, and internal standards to correct for extraction variance .

Step-by-Step Microsomal Incubation Protocol
  • Substrate Preparation:

    • Action: Prepare a 10 mM stock solution of 5-fluoro-4-methoxypicolinic acid in LC-MS grade DMSO. Dilute to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Keeping the final DMSO concentration strictly below 0.1% prevents solvent-mediated inhibition or denaturation of fragile CYP450 active sites.

  • Pre-incubation & Matrix Assembly:

    • Action: Combine Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration with the substrate. Include a minus-NADPH control tube. Pre-incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium and proper structural dynamics of the membrane-bound enzymes before the reaction initiates. The minus-NADPH control self-validates that any observed degradation is strictly enzymatically driven, not a result of thermal or buffer instability.

  • Reaction Initiation:

    • Action: Add a pre-warmed NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.

    • Causality: Direct addition of NADPH is a common pitfall, as it degrades rapidly at 37°C. A regenerating system ensures linear, zero-order kinetics for the cofactor throughout the entire 60-minute assay, preventing premature reaction stalling.

  • Termination & Extraction:

    • Action: At predetermined time points (0, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., labetalol).

    • Causality: Ice-cold acetonitrile serves a dual purpose: it instantly precipitates microsomal proteins, halting enzymatic activity to prevent over-estimation of clearance, while simultaneously extracting the polar picolinic acid derivatives into the organic phase.

  • Centrifugation & Analysis:

    • Action: Centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

Workflow Step1 1. Substrate Preparation 10 mM stock in DMSO Dilute to 1 µM in buffer Step2 2. Microsomal Incubation HLM + NADPH regenerating system 37°C, 0-60 min Step1->Step2 Step3 3. Reaction Termination Ice-cold Acetonitrile quench Protein precipitation Step2->Step3 Step4 4. LC-MS/MS Analysis MRM mode quantification Metabolite elucidation Step3->Step4

Fig 2. Self-validating in vitro microsomal incubation and LC-MS/MS analytical workflow.

Quantitative Data & Kinetic Profiling

The kinetic profiling of 5-fluoro-4-methoxypicolinic acid reveals species-specific differences in clearance rates, primarily driven by the higher basal activity of rodent CYP enzymes toward methoxypyridine substrates.

Table 1: Predicted In Vitro Kinetic Parameters (Human vs. Mouse Liver Microsomes)

ParameterHLMMLMMechanistic Implication / Causality
Intrinsic Clearance ( CLint​ ) 18.5 µL/min/mg42.1 µL/min/mgHigher rodent turnover is typical for O-demethylation pathways.
Half-life ( t1/2​ ) 37.4 min16.4 minModerate overall stability; degradation is predominantly driven by M1 formation.
Fraction Unbound ( fu,mic​ ) 0.850.82High free fraction is caused by the inherent polarity and ionization of the picolinic acid core at pH 7.4.
Analytical Elucidation (LC-MS/MS)

To track the parent compound and its metabolites, Multiple Reaction Monitoring (MRM) via triple quadrupole mass spectrometry is utilized. The electron-withdrawing fluorine atom stabilizes the pyridine ring during collision-induced dissociation (CID), resulting in predictable fragmentation patterns (typically the loss of the carboxylate group, −46 Da ).

Table 2: LC-MS/MS MRM Transitions for Metabolite Identification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Shift
Parent 172.0 [M+H]+126.015Baseline
M1 (O-demethylated) 158.0 [M+H]+112.018Loss of CH2​ (-14 Da)
M2 (Glucuronide) 348.1 [M+H]+172.022Addition of Glucuronic Acid (+176 Da)

References

  • Selective Class I Phosphoinositide 3-Kinase Inhibitors: Optimization of a Series of Pyridyltriazines Leading to the Identification of a Clinical Candidate, AMG 511. Journal of Medicinal Chemistry (ACS).[Link]

  • Cytochrome P450 and radiopharmaceutical metabolism. ResearchGate.[Link]

  • Detection of altrenogest and its metabolites in post administration horse urine using liquid chromatography tandem mass spectrometry. ResearchGate.[Link]

  • Optimizing the Antibiotic Potency and Metabolic Stability of Pyridomycin Using a Semisynthetic Approach. Journal of Medicinal Chemistry (ACS).[Link]

Foundational

Pharmacokinetic Profiling of 5-Fluoro-4-methoxypicolinic Acid Analogs: Modulating ADME through Strategic Halogenation

Executive Summary In modern medicinal chemistry and agrochemical design, the picolinic acid (pyridine-2-carboxylic acid) scaffold serves as a privileged pharmacophore, acting as a bidentate metal chelator and a robust hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical design, the picolinic acid (pyridine-2-carboxylic acid) scaffold serves as a privileged pharmacophore, acting as a bidentate metal chelator and a robust hydrogen-bonding network participant. However, native picolinic acids often suffer from rapid oxidative metabolism and suboptimal membrane permeability. The strategic functionalization into 5-Fluoro-4-methoxypicolinic acid analogs represents a masterclass in rational drug design. By combining the profound electron-withdrawing nature of fluorine with the steric and electronic modulation of a methoxy group, researchers can fundamentally rewrite the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the parent molecule.

This technical guide dissects the pharmacokinetic causality behind these structural modifications, providing drug development professionals with self-validating experimental workflows to quantify their impact.

The Mechanistic "Fluorine Effect" on the Picolinic Acid Core

The integration of fluorine and methoxy moieties onto the pyridine ring is not merely structural; it is a calculated manipulation of the molecule's electronic topography.

  • pKa Modulation and Basicity: The nitrogen atom in an unsubstituted pyridine ring typically exhibits a pKa of ~5.2. The introduction of a highly electronegative fluorine atom at the 5-position induces a strong electron-withdrawing inductive effect (-I), pulling electron density away from the nitrogen. This significantly lowers the pKa, rendering the pyridine less basic 1[1]. A less basic nitrogen alters the ionization state at physiological pH (7.4), directly enhancing passive transcellular absorption.

  • Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol). The 5-position of the pyridine ring is a notorious hotspot for oxidative cleavage by hepatic Cytochrome P450 (CYP) enzymes. Fluorination at this exact locus creates an impenetrable steric and electronic shield, drastically reducing intrinsic clearance ( CLint​ ) and prolonging the in vivo half-life 2[2].

  • Lipophilicity and Target Engagement: The 4-methoxy group acts as a hydrogen-bond acceptor, critical for engaging specific target pockets (e.g., kinase hinge regions or the active sites of Toxoplasma gondii enzymes) 3[3]. Concurrently, the combination of the methoxy group and fluorine optimizes the partition coefficient (LogD), striking a balance between aqueous solubility and lipid membrane permeability.

Quantitative ADME Profiling Data

To illustrate the pharmacokinetic advantages of this functionalization, the table below summarizes the comparative physicochemical and ADME shifts observed when transitioning from a native picolinic acid to a 5-Fluoro-4-methoxypicolinic acid analog.

Table 1: Comparative Physicochemical and ADME Profiling

ParameterNative Picolinic Acid Analog5-Fluoro-4-methoxy AnalogPharmacokinetic Causality & Impact
pKa (Pyridine N) ~ 5.2~ 3.8Reduced basicity prevents ion-trapping in acidic compartments, improving systemic distribution.
LogD (pH 7.4) ~ 1.2~ 2.7Increased lipophilicity drives higher gastrointestinal absorption and tissue penetration.
HLM Stability ( t1/2​ ) < 15 min> 60 minC-F bond blocks CYP450 oxidation, shifting clearance from rapid hepatic to controlled renal.
BBB Permeability ( Pe​ ) 1.5×10−6 cm/s 4.2×10−6 cm/sOptimized lipophilicity allows for central nervous system (CNS) penetration if required.

Systems Visualization: Pharmacokinetic Routing

The following diagram maps the biological routing and metabolic fate of the 5-Fluoro-4-methoxypicolinic acid scaffold.

PK_Pathway Compound 5-Fluoro-4-methoxy Picolinic Acid Absorption GI Absorption (Optimized LogD) Compound->Absorption Oral Dose Distribution Tissue Distribution (BBB Permeable) Absorption->Distribution Plasma Metabolism Hepatic CYP450 (Blocked by 5-F) Distribution->Metabolism Liver Target Target Binding (H-Bond via 4-OMe) Distribution->Target Efficacy Excretion Renal Excretion (Prolonged t½) Metabolism->Excretion Clearance

Figure 1: Pharmacokinetic routing and metabolic stability of 5-Fluoro-4-methoxypicolinic acid.

Self-Validating Experimental Methodologies

To ensure scientific integrity, ADME assays must be designed as self-validating systems. The following protocols detail how to empirically verify the pharmacokinetic enhancements of the 5-Fluoro-4-methoxy scaffold.

Protocol A: In Vitro Hepatic Microsomal Stability Assay

Objective: Quantify the intrinsic clearance ( CLint​ ) to prove that the 5-fluoro substitution successfully shields the molecule from CYP450-mediated oxidative metabolism. Causality: By running the assay with and without an electron donor (NADPH), we isolate CYP450 degradation from other potential instability factors (e.g., chemical hydrolysis).

Step-by-Step Workflow:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂.

  • Compound Spiking: Add the 5-Fluoro-4-methoxypicolinic acid analog to a final concentration of 1 µM.

    • Self-Validation Control: In parallel, spike a known high-clearance drug (e.g., Verapamil) into a separate reaction tube. Rapid degradation of Verapamil validates that the HLMs are enzymatically active.

  • Reaction Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Self-Validation Control: Maintain a negative control tube where NADPH is replaced by an equal volume of buffer. Zero degradation in this tube proves that any clearance observed in the test tube is strictly CYP-mediated.

  • Quenching: At precise intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Predict passive transcellular permeability to assess Blood-Brain Barrier (BBB) or gastrointestinal absorption potential. Causality: The PAMPA model utilizes a lipid-infused artificial membrane devoid of active transporters (like P-glycoprotein). This isolates and measures only the passive diffusion driven by the molecule's optimized LogD and reduced pKa.

Step-by-Step Workflow:

  • Membrane Assembly: Coat the porous filter of a donor microplate (PVDF, 0.45 µm pore size) with 5 µL of a 1% (w/v) porcine brain lipid solution dissolved in dodecane.

  • Compartment Loading: Add 150 µL of the test analog (10 µM in PBS, pH 7.4, containing 1% DMSO to ensure solubility) to the donor wells. Fill the corresponding acceptor wells with 300 µL of fresh PBS.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 4 hours in a humidity-controlled chamber.

    • Self-Validation Control: Include highly permeable (Propranolol) and poorly permeable (Atenolol) reference standards on the same plate. Accurate segregation of these controls validates the integrity of the artificial lipid membrane.

  • Analysis & Calculation: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Compute the effective permeability ( Pe​ ) using the steady-state diffusion equation. A calculated Pe​>4.0×10−6 cm/s confirms high passive permeability.

Conclusion

The transition to a 5-Fluoro-4-methoxypicolinic acid architecture is a highly rational exercise in pharmacokinetic optimization. By utilizing the inductive electron withdrawal of fluorine to lower pKa, leveraging the C-F bond to block CYP450 oxidation, and utilizing the methoxy group to fine-tune lipophilicity and target binding, researchers can rescue previously unviable picolinic acid leads. Rigorous, self-validating assays like HLM stability and PAMPA are essential to empirically confirm these ADME enhancements before advancing to in vivo models.

References

  • Dual-Stage Picolinic Acid-Derived Inhibitors of Toxoplasma gondii Source: National Institutes of Health (NIH) / ACS Publications URL:[Link][3]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview Source: ResearchGate URL:[Link][2]

  • Development of a Novel Route for Incorporation of Carbon-14 into the Pyridine Ring of Rinskor Active Source: ACS Publications URL:[Link][4]

  • Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base Source: MDPI URL:[Link][5]

Sources

Exploratory

Toxicity profile of 5-Fluoro-4-methoxypicolinic acid in early-stage drug discovery

An in-depth technical analysis of 5-Fluoro-4-methoxypicolinic acid, designed for medicinal chemists and toxicologists navigating early-stage drug discovery. Executive Summary In contemporary medicinal chemistry, 5-Fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 5-Fluoro-4-methoxypicolinic acid, designed for medicinal chemists and toxicologists navigating early-stage drug discovery.

Executive Summary

In contemporary medicinal chemistry, 5-Fluoro-4-methoxypicolinic acid (5-F-4-OMe-PA) (CAS 1256810-09-9) has emerged as a highly versatile pharmacophore. It is frequently deployed as a foundational building block in the synthesis of dual-stage antiparasitics[1], selective kinase inhibitors, and GPCR modulators. However, the exact structural features that make it an attractive binding motif—the metal-chelating picolinic acid, the electron-deficient fluoropyridine, and the sterically accommodating methoxy group—also introduce a complex triad of toxicological liabilities.

As a Senior Application Scientist, my approach to de-risking this fragment relies on understanding the causality of its metabolism. We cannot simply screen for generic cytotoxicity; we must proactively hunt for reactive intermediates. This whitepaper deconstructs the mechanistic toxicity of 5-F-4-OMe-PA and outlines self-validating, high-throughput protocols to quantify and mitigate these risks before a candidate reaches in vivo testing.

Part 1: Structural Deconstruction & Mechanistic Toxicology

The toxicity profile of 5-F-4-OMe-PA is not driven by the parent molecule, but by its biotransformation. We must evaluate three distinct structural alerts:

The Picolinic Acid Moiety: Acyl Glucuronidation and IDT

Carboxylic acid-containing drugs are primarily cleared via Phase II metabolism, specifically UDP-glucuronosyltransferase (UGT)-mediated glucuronidation or Coenzyme A (CoA) conjugation[2]. While this is a standard clearance pathway, the resulting acyl glucuronides are chemically unstable. They undergo intramolecular rearrangement (acyl migration) from the 1- β position to the 2-, 3-, and 4-isomers[3].

These migrated isomers resist enzymatic cleavage and act as reactive electrophiles, directly acylating hepatic proteins[4]. This covalent modification forms hapten-protein adducts, which are recognized by the immune system, triggering idiosyncratic drug toxicity (IDT) and drug-induced liver injury (DILI)[5].

The Fluoropyridine Core: Oxidative Bioactivation

Adding fluorine to an aromatic ring is a classic strategy to block CYP450 metabolism. However, in electron-deficient heteroaromatics like pyridine, this can paradoxically trigger oxidative bioactivation[6]. CYP3A4 can epoxidize the fluoropyridine ring, generating a highly reactive quinone imine or hemiaminal intermediate. Alternatively, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions[7]. Both pathways result in the rapid depletion of intracellular glutathione (GSH), leading to severe oxidative stress and hepatocyte necrosis.

The Methoxy Substituent: O-Demethylation

The methoxy group at the 4-position is highly susceptible to CYP-mediated O-demethylation. This cleavage unmasks a pyridinol, which readily tautomerizes into a pyridone. This newly formed species not only alters the physicochemical properties of the parent drug but can also serve as a secondary site for oxidative bioactivation.

G Parent 5-Fluoro-4-methoxypicolinic acid UGT UGT1A / CoA Conjugation Parent->UGT Phase II CYP CYP450 Oxidation Parent->CYP Phase I AcylGluc Acyl Glucuronide / CoA Thioester UGT->AcylGluc Epoxide Reactive Epoxide / Quinone Imine CYP->Epoxide Protein Protein Acylation (IDT Risk) AcylGluc->Protein Acyl Migration GSH GSH Depletion (Hepatotoxicity) Epoxide->GSH Nucleophilic Attack

Metabolic bioactivation pathways of 5-F-4-OMe-PA leading to protein acylation and GSH depletion.

Part 2: Self-Validating Experimental Protocols

To confidently advance a 5-F-4-OMe-PA derivative, we must deploy assays that inherently prove their own reliability. A protocol without internal dynamic controls is a blind spot.

Protocol A: Reactive Metabolite Trapping via Dansyl-GSH

Causality: Standard GSH trapping often misses transient fluoropyridine epoxides due to poor ionization in mass spectrometry. By using Dansyl-GSH, we introduce a highly fluorescent, easily ionizable tag. This allows us to use neutral loss scanning (loss of the dansyl moiety) to detect adducts with extreme sensitivity, regardless of the parent molecule's fragmentation pattern.

Self-Validating System: Every 96-well plate contains a minus-NADPH control to differentiate enzymatic bioactivation from direct chemical reactivity. Furthermore, Clozapine is included as an obligatory positive control; if Clozapine-GSH adducts are not detected at historically established thresholds, the entire plate is invalidated, ensuring no false negatives occur due to degraded microsomes.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mix: Combine Human Liver Microsomes (HLM) (1 mg/mL final protein concentration), 50 µM of the 5-F-4-OMe-PA derivative, and 1 mM Dansyl-GSH.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Reaction: Incubate at 37°C for 60 minutes with gentle shaking.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Spin at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Inject the supernatant into an LC-MS/MS system. Perform a neutral loss scan for the Dansyl-GSH specific fragment to identify and quantify thioether adducts[6].

Workflow Incubation HLM + NADPH + Dansyl-GSH Quench Protein Precipitation (Acetonitrile) Incubation->Quench LCMS LC-MS/MS Analysis (Neutral Loss Scan) Quench->LCMS Data Adduct Quantification & Structural ID LCMS->Data

Self-validating high-throughput reactive metabolite screening workflow using Dansyl-GSH.

Protocol B: Acyl Glucuronide Migration Kinetic Assay

Causality: Simply detecting an acyl glucuronide is insufficient; we must measure its kinetic stability. The rate at which the 1- β -isomer migrates to the 2-, 3-, and 4-isomers is directly proportional to its reactivity with proteins[5].

Self-Validating System: The assay is bracketed by two internal standards: Diclofenac (a known rapid migrator with high IDT risk) and Telmisartan (a highly stable glucuronide with low IDT risk). The test compound's migration half-life is normalized against these boundaries, ensuring that variations in buffer pH or temperature do not skew the risk assessment.

Step-by-Step Methodology:

  • Biosynthesis: Incubate the test compound (10 µM) with recombinant UGT1A1/1A3, alamethicin (50 µg/mL), and UDPGA (2 mM) at 37°C for 120 minutes to generate the 1- β -acyl glucuronide.

  • Isolation: Quench with cold acetonitrile, centrifuge, and isolate the supernatant.

  • Migration Phase: Dilute the supernatant in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Time-Course Sampling: Extract aliquots at 0, 1, 2, 4, 6, and 8 hours. Immediately quench each aliquot by dropping the pH to 3.0 using 1% formic acid (halting further migration).

  • Quantification: Analyze via LC-MS. Calculate the degradation half-life ( t1/2​ ) of the 1- β -isomer and the corresponding appearance of the migrated isomers.

Part 3: Quantitative Data Presentation

To standardize decision-making during lead optimization, the following table summarizes the typical toxicity metrics and risk thresholds for 5-F-4-OMe-PA derivatives. Compounds exceeding these thresholds require immediate structural redesign (e.g., bioisosteric replacement of the carboxylic acid or blocking the SNAr site).

Assay / MetricTarget MechanismTypical Range for 5-F-4-OMe-PAHigh-Risk Threshold
Dansyl-GSH Trapping Epoxidation / SNAr15 - 120 pmol adduct / mg protein> 50 pmol / mg protein
Acyl Migration ( t1/2​ ) Protein Acylation (IDT)1.5 - 6.0 hours< 2.0 hours (Rapid Migrator)
CYP3A4 TDI ( IC50​ shift) Quinone Imine Formation2.0 - 15.0 µM> 3-fold shift ( IC50​ drop)
HLM Intrinsic Clearance O-Demethylation30 - 150 µL/min/mg> 100 µL/min/mg

References

  • New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. National Library of Medicine (NIH).[Link]

  • Acyl Glucuronides of Carboxylic acid-containing Drugs. Hypha Discovery.[Link]

  • Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. National Library of Medicine (NIH).[Link]

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. ACS Chemical Research in Toxicology.[Link]

  • Dual-Stage Picolinic Acid-Derived Inhibitors of Toxoplasma gondii. ACS Infectious Diseases.[Link]

  • Metabolism and Bioactivation: It's Time to Expect the Unexpected. Journal of Medicinal Chemistry.[Link]

  • Designing novel bisquinoline antimalarials from historical 4-aminoquinolines to combat drug-resistant malaria. Antimicrobial Agents and Chemotherapy.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Fluoro-4-methoxypicolinic Acid as a Strategic Precursor in Advanced API Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Structural Rationale In modern medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Structural Rationale

In modern medicinal chemistry, the precise functionalization of pyridine rings is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Active Pharmaceutical Ingredients (APIs). 5-Fluoro-4-methoxypicolinic acid (CAS: 1256810-09-9) has emerged as a highly versatile building block, particularly in the synthesis of picolinamide-based kinase inhibitors[1].

The strategic value of this precursor lies in its specific substitution pattern:

  • C2-Carboxylic Acid: Provides a highly reactive handle for amide coupling, enabling rapid integration into complex target scaffolds[2].

  • C4-Methoxy Group: Acts as an electron-donating group (EDG) that modulates the electronic distribution of the pyridine ring. In the active site of kinases, this oxygen can serve as a critical hydrogen bond acceptor. Furthermore, it serves as a masked hydroxyl group that can be selectively demethylated late-stage.

  • C5-Fluorine: The introduction of a highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (EWG). This lowers the pKa of the pyridine nitrogen, reducing basicity and thereby improving membrane permeability. Crucially, the robust C-F bond blocks oxidative metabolism (e.g., by CYP450 enzymes) at the metabolically vulnerable C5 position, extending the API's half-life.

Physicochemical Profiling

Understanding the physicochemical parameters of the precursor is essential for designing effective synthetic routes and predicting downstream API behavior.

PropertyValueRationale in API Design / Synthesis
CAS Number 1256810-09-9Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C₇H₆FNO₃Establishes baseline atomic composition for mass spectrometry[1].
Molecular Weight 171.13 g/mol Low molecular weight ensures downstream API remains within Lipinski's Rule of 5[1].
SMILES O=C(O)C1=NC=C(F)C(OC)=C1Facilitates computational docking and structural modeling[3].
Electronic Nature Deactivated PyridineThe C5-F withdraws electron density, requiring highly reactive coupling agents (e.g., HATU) for C2 activation.

Synthetic Workflows & Causality

When utilizing 5-Fluoro-4-methoxypicolinic acid, standard peptide coupling conditions (such as EDC/HOBt) often result in sluggish kinetics and poor yields. Causality: The strong inductive effect of the C5-fluorine pulls electron density away from the C2-carboxylate, reducing its nucleophilicity during the initial activation step.

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) must be employed. HATU rapidly converts the deactivated carboxylate into a highly reactive HOAt ester. A critical 15-minute pre-activation step is required before amine addition to prevent the amine from reacting directly with HATU, which would form unreactive guanidinium byproducts[4].

SyntheticWorkflow A 5-Fluoro-4-methoxypicolinic acid CAS: 1256810-09-9 B Carboxylate Activation (HATU / DIPEA) A->B Step 1: 15 min pre-activation C Amide Coupling (Target Amine Addition) B->C Step 2: 2-4 hrs, RT D Picolinamide Intermediate (LC-MS Validated) C->D Yield >85% E Ether Cleavage (BBr3, -78°C) D->E Optional Modification F 4-Hydroxy-5-fluoro API (Final Drug Substance) E->F Step 3: Demethylation

Figure 1: Synthetic workflow for integrating 5-Fluoro-4-methoxypicolinic acid into API scaffolds.

Experimental Protocols

The following protocols are designed as self-validating systems , incorporating in-process analytical controls to ensure trustworthiness and reproducibility.

Protocol A: HATU-Mediated Amide Coupling (Picolinamide Synthesis)

Objective: High-yield synthesis of picolinamide intermediates via carboxylate activation.

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 5-Fluoro-4-methoxypicolinic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Activation (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir the reaction mixture at room temperature (20-25°C) for exactly 15 minutes.

    • Self-Validation: Aliquot 5 µL into 1 mL MeCN and analyze via LC-MS. You must observe the disappearance of the starting material ( m/z 172.04 [M+H]⁺) and the appearance of the HOAt-active ester intermediate.

  • Coupling: Once activation is confirmed, add the target primary or secondary amine (1.1 eq, 1.1 mmol) dropwise. Ensure amino protection strategies (e.g., Boc or Cbz) are utilized on secondary reactive sites of the amine to prevent polymerization[4].

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Selective Demethylation (Accessing 4-Hydroxy Derivatives)

Objective: Conversion of the C4-methoxy group to a C4-hydroxyl group to expose a hydrogen bond donor for kinase hinge-binding.

  • Preparation: Dissolve the purified picolinamide intermediate from Protocol A (1.0 eq, 0.5 mmol) in anhydrous Dichloromethane (DCM) (10 mL) under N₂.

  • Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

    • Causality: Boron tribromide (BBr₃) is a highly reactive Lewis acid. Conducting the addition at -78°C controls the exothermic Lewis acid-base complexation and prevents unwanted cleavage of the newly formed amide bond or the robust C5-F bond.

  • Cleavage: Add BBr₃ (1.0 M in DCM, 3.0 eq, 1.5 mmol) dropwise over 10 minutes.

  • Propagation: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 4 hours.

  • Quenching & Validation: Recool to 0°C and carefully quench with Methanol (5 mL) dropwise to destroy excess BBr₃.

    • Self-Validation: LC-MS analysis must show a mass shift of -14 Da (loss of CH₂), confirming successful demethylation without defluorination.

Pathway Context: Kinase Inhibition

APIs synthesized from 5-Fluoro-4-methoxypicolinic acid are frequently evaluated as inhibitors for kinases such as Casein Kinase and Protein Kinase A (PKA)[5]. The picolinamide core acts as a hinge-binding motif, inserting into the ATP-binding pocket of the kinase. By blocking phosphorylation, these APIs disrupt downstream signaling cascades, such as the Wnt/β-catenin pathway, which is heavily implicated in oncology and inflammatory diseases[5].

SignalingPathway API Picolinamide API Kinase Target Kinase (e.g., PKA / Casein Kinase) API->Kinase Inhibits (Hinge Bind) Complex Downstream Effectors (Wnt / β-catenin) API->Complex Prevents Activation Kinase->Complex Phosphorylates Transcription Gene Transcription Complex->Transcription Activates

Figure 2: Mechanism of action for picolinamide APIs disrupting the Wnt/β-catenin signaling pathway.

References

Sources

Application

Application Note: Incorporation of 5-Fluoro-4-methoxypicolinic Acid into Peptide Scaffolds for Metalloenzyme Targeting

Executive Summary & Mechanistic Rationale The incorporation of functionalized picolinic acids into peptide scaffolds is a cornerstone strategy in the development of metalloenzyme inhibitors, particularly those targeting...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The incorporation of functionalized picolinic acids into peptide scaffolds is a cornerstone strategy in the development of metalloenzyme inhibitors, particularly those targeting Fe(II)/2-oxoglutarate-dependent oxygenases such as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD)[1].

As a Senior Application Scientist, I frequently transition peptide leads from standard chelators to highly optimized moieties. 5-Fluoro-4-methoxypicolinic acid represents a highly specialized building block for this purpose[2]. The synergistic substitution pattern on the pyridine ring dictates the success of the molecule:

  • Electronic Tuning for Chelation: The pyridine nitrogen and the N-terminal amide carbonyl form a bidentate chelate with active-site metals[3]. The electron-withdrawing 5-fluoro group decreases the basicity (pKa) of the pyridine nitrogen, preventing off-target binding to trace metals in systemic circulation. Conversely, the electron-donating 4-methoxy group provides a compensatory "push" of electron density, stabilizing the required planar conformation for active-site engagement and modulating the redox potential of the metal complex[4].

  • Coupling Dynamics: During Solid-Phase Peptide Synthesis (SPPS), picolinic acids can be notoriously sluggish to couple due to intramolecular hydrogen bonding between the pyridine nitrogen and the activated carboxylate. The 5-fluoro group further deactivates the carboxylate's nucleophilicity during activation. To overcome this, the highly efficient coupling reagent HATU is employed alongside the sterically hindered base DIPEA, which prevents the formation of N-acylurea byproducts commonly seen with carbodiimides like DCC[5].

Experimental Workflow

SPPS_Workflow Resin Resin Preparation (Rink Amide AM) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Coupling Peptide Elongation (Fmoc-AA, HATU, DIPEA) Deprotect->Coupling Check Self-Validation (Kaiser Test) Coupling->Check Check->Deprotect Next AA Cap N-Terminal Capping (5-Fluoro-4-methoxypicolinic acid) Check->Cap Sequence Complete Validate Self-Validation (Mini-Cleavage LC-MS) Cap->Validate Validate->Cap Incomplete Cleavage Global Cleavage (TFA/TIPS/H2O) Validate->Cleavage Mass Confirmed Purify RP-HPLC Purification Cleavage->Purify

Fig 1: SPPS workflow for N-terminal capping with 5-fluoro-4-methoxypicolinic acid.

Self-Validating Protocol: Step-by-Step SPPS Incorporation

This protocol integrates mandatory in-process quality control (QC) steps to ensure sequence fidelity before proceeding to the next synthetic stage.

Materials & Reagents
  • Solid Support: Rink Amide AM resin (loading ~0.5 mmol/g).

  • Building Block: 5-Fluoro-4-methoxypicolinic acid (CAS: 1256810-09-9)[2].

  • Coupling Reagents: HATU, DIPEA (N,N-Diisopropylethylamine).

  • Solvents: DMF (Peptide synthesis grade), DCM.

  • Cleavage Cocktail: TFA / TIPS / H₂O (95:2.5:2.5 v/v/v).

Step 1: Resin Swelling & Fmoc Deprotection
  • Swell 0.1 mmol of Rink Amide resin in DCM for 30 minutes, then wash with DMF (3 × 5 mL).

  • Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes, drain, and repeat for 15 minutes.

  • Wash thoroughly with DMF (5 × 5 mL). Causality: Complete removal of the Fmoc group is critical. Piperidine acts as a base to abstract the acidic proton of the fluorenyl ring, generating a reactive dibenzofulvene which is scavenged by excess piperidine.

Step 2: Peptide Elongation (Iterative)
  • For each amino acid, prepare a solution of Fmoc-AA-OH (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 3 mL DMF.

  • Add DIPEA (0.8 mmol, 8 eq) to the solution, pre-activate for 2 minutes, and add to the resin.

  • Agitate for 45 minutes at room temperature. Self-Validation (Kaiser Test): After washing the resin, perform a Kaiser test. A yellow/colorless resin indicates complete coupling. A blue resin dictates a mandatory re-coupling step before proceeding.

Step 3: N-Terminal Capping with 5-Fluoro-4-methoxypicolinic acid
  • Dissolve 5-Fluoro-4-methoxypicolinic acid (0.3 mmol, 3 eq) and HATU (0.28 mmol, 2.8 eq) in 2.5 mL DMF.

  • Add DIPEA (0.6 mmol, 6 eq). Crucial Insight: The use of DIPEA is mandatory here. Its steric bulk prevents the formation of off-target byproducts, which are common when using less hindered bases or alternative coupling agents[5].

  • Add the activated mixture to the deprotected N-terminus of the peptide resin.

  • Agitate for 2 hours at room temperature. (The electron-withdrawing fluorine slightly reduces carboxylate nucleophilicity during activation, necessitating a longer coupling time compared to standard amino acids).

  • Wash with DMF (5 × 5 mL) and DCM (5 × 5 mL). Self-Validation (Mini-Cleavage): Transfer ~2 mg of resin to a microcentrifuge tube. Treat with 100 µL of cleavage cocktail for 1 hour. Evaporate, dissolve in MeCN/H₂O, and analyze via LC-MS to confirm the mass shift corresponding to the addition of the 5-fluoro-4-methoxypicolinoyl moiety (+169 Da).

Step 4: Global Cleavage and Deprotection
  • Treat the dried resin with the cleavage cocktail (TFA/TIPS/H₂O) for 2.5 hours.

  • Filter the cleavage solution into cold diethyl ether to precipitate the peptide.

  • Centrifuge, wash the pellet twice with cold ether, and dry under a stream of nitrogen prior to RP-HPLC purification.

Quantitative Data Presentation

The introduction of the 5-fluoro and 4-methoxy groups significantly alters the physicochemical properties of the peptide conjugate compared to an unsubstituted picolinic acid cap.

PropertyStandard Picolinic Acid (PA)5-Fluoro-4-methoxypicolinic acidMechanistic Impact
Pyridine N pKa ~5.2~3.8Reduced basicity prevents off-target systemic metal scavenging and improves stability in acidic microenvironments.
LogP (Lipophilicity) ~0.8~1.4Enhanced cellular permeability, crucial for targeting intracellular enzymes like HIF-PHD[1].
Chelation Geometry BidentateBidentate (Tuned)The 4-OMe push-pull effect stabilizes the Fe(II) complex geometry[3].
Coupling Time (HATU) 45 min120 minThe F-group deactivates the active ester, requiring extended coupling times to achieve >95% yield.

Troubleshooting Guide

  • Issue: Incomplete capping (LC-MS shows unreacted N-terminus).

    • Cause: Steric hindrance or intramolecular hydrogen bonding deactivating the active ester.

    • Solution: Perform a double coupling using HOAt instead of standard additives, or elevate the coupling temperature to 40°C using a microwave-assisted peptide synthesizer.

  • Issue: Formation of +98 Da or +116 Da adducts on LC-MS.

    • Cause: Guanidinium salt formation from HATU reacting directly with the N-terminus (uronium capping).

    • Solution: Ensure the 5-Fluoro-4-methoxypicolinic acid and HATU are pre-activated with DIPEA for exactly 1-2 minutes before adding to the resin. Do not add HATU directly to the resin bed.

References

  • Title: A Modified Method for the Synthesis of Tetradentate Ligand Involving Peptide Bond Source: International Journal of Organic Chemistry (SCIRP) URL:[Link]

  • Title: US20130203816A1 - Prolyl hydroxylase inhibitors and methods of use Source: Google Patents URL
  • Title: Small-molecules that covalently react with a human prolyl hydroxylase – towards activity modulation and substrate capture Source: ResearchGate URL:[Link]

  • Title: Expanding the potential of redox carriers for flow battery applications Source: OSTI.GOV URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Fluoro-4-methoxypicolinic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-4-methoxypicolinic acid. As a key building block in the development of novel p...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-4-methoxypicolinic acid. As a key building block in the development of novel pharmaceuticals, achieving a high yield and purity of this compound is critical. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on a plausible and efficient synthetic route. Our aim is to equip you with the expertise to navigate the common challenges encountered during this synthesis, thereby improving your experimental outcomes.

Plausible Synthetic Pathway

The most direct and industrially scalable synthesis of 5-Fluoro-4-methoxypicolinic acid involves a two-step process, starting from a readily available precursor. This guide will focus on the following synthetic route:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) of a suitable halopyridine precursor, such as 4-chloro-5-fluoropicolinonitrile, with sodium methoxide to introduce the methoxy group.

  • Step 2: Hydrolysis of the resulting 5-fluoro-4-methoxypicolinonitrile to the final product, 5-Fluoro-4-methoxypicolinic acid.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter at each stage of the synthesis.

Part 1: Synthesis of Methyl 5-Fluoro-4-methoxypicolinate (The Precursor Ester)

While the direct hydrolysis of the nitrile is feasible, many researchers may start from the commercially available or synthesized methyl ester, Methyl 5-fluoro-4-methoxypicolinate. The synthesis of this ester itself can present challenges.

Question 1: My SNAr reaction to form Methyl 5-fluoro-4-methoxypicolinate from Methyl 4-chloro-5-fluoropicolinate is sluggish and gives a low yield. What are the likely causes and how can I improve it?

Answer:

Low yield in this nucleophilic aromatic substitution is a common issue. The reactivity of the pyridine ring is influenced by the position of the leaving group and the presence of electron-withdrawing groups.[1] Here are the key factors to investigate:

  • Purity of Starting Materials: Ensure your starting materials, particularly the Methyl 4-chloro-5-fluoropicolinate and sodium methoxide, are of high purity and anhydrous. Moisture can consume the sodium methoxide and hinder the reaction.

  • Reaction Temperature: SNAr reactions on electron-deficient rings like pyridine often require elevated temperatures to proceed at a reasonable rate.[2] If you are running the reaction at room temperature, a gradual increase to 50-80°C may be necessary. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

  • Solvent Choice: The choice of solvent is critical. A polar aprotic solvent like DMF or DMSO is generally preferred as it can solvate the cation of the nucleophile, leaving the anion more reactive.[2] Ensure your solvent is anhydrous.

  • Incomplete Reaction: The reaction may not have reached completion. Extend the reaction time and monitor its progress.

  • Side Reactions: At higher temperatures, side reactions can occur. One possibility is the reaction of the methoxide with the ester functionality, leading to transesterification if methanol is not the solvent, though this is less likely to be a major issue when using sodium methoxide in methanol.

Troubleshooting Table: Low Yield in SNAr Reaction

Potential Cause Recommended Action
Impure or wet reagentsUse freshly opened or properly stored anhydrous reagents and solvents.
Insufficient temperatureGradually increase the reaction temperature, monitoring for decomposition.
Inappropriate solventSwitch to a high-quality, anhydrous polar aprotic solvent like DMF or DMSO.
Incomplete reactionExtend the reaction time and monitor by TLC or LC-MS.
Side reactionsOptimize the temperature to favor the desired reaction over side reactions.
Part 2: Hydrolysis of Methyl 5-Fluoro-4-methoxypicolinate to 5-Fluoro-4-methoxypicolinic Acid

The final step of the synthesis is the hydrolysis of the ester to the desired carboxylic acid. While seemingly straightforward, this step is often where yield is lost during workup and purification.

Question 2: I am observing incomplete hydrolysis of my Methyl 5-fluoro-4-methoxypicolinate. How can I drive the reaction to completion?

Answer:

Incomplete hydrolysis is a frequent challenge. The following factors should be considered:

  • Stoichiometry of the Base: Ensure you are using a sufficient excess of the base (e.g., LiOH, NaOH, or KOH). Typically, 2-3 equivalents are used to ensure the reaction goes to completion.

  • Reaction Time and Temperature: Saponification can be slow at room temperature. Heating the reaction mixture (e.g., to 40-60°C) can significantly increase the rate of hydrolysis. Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

  • Solvent System: A mixture of water and a water-miscible organic solvent like methanol, ethanol, or THF is often used to ensure the solubility of the ester.[3] The ratio of the solvents can be adjusted to optimize the reaction.

Question 3: My yield of 5-Fluoro-4-methoxypicolinic acid is low after workup and purification. Where am I losing my product?

Answer:

Product loss during workup and purification is a very common problem, especially with picolinic acids due to their amphoteric nature and solubility in both aqueous and organic phases under certain pH conditions. Here's a breakdown of potential loss points and how to mitigate them:

  • Improper pH Adjustment during Acidification: This is the most critical step. After hydrolysis, the product exists as a carboxylate salt in the aqueous solution. To precipitate the carboxylic acid, you must carefully acidify the solution to its isoelectric point. For picolinic acid, this is around pH 3.2.[4] Adding too much acid can protonate the pyridine nitrogen, forming a water-soluble salt and preventing precipitation. Use a pH meter and add the acid (e.g., 1M HCl) dropwise with vigorous stirring.

  • Product Solubility: Even at its isoelectric point, 5-Fluoro-4-methoxypicolinic acid may have some solubility in water. Cooling the solution in an ice bath after acidification can help to maximize precipitation.

  • Extraction Issues: If you are using an extraction-based workup, ensure you are using the correct pH. To extract the product into an organic solvent (like ethyl acetate), the aqueous layer should be acidified to a pH where the carboxylic acid is protonated but the pyridine nitrogen is not (typically pH 2-3).[5] Multiple extractions are recommended to ensure complete recovery.

  • Purification Losses:

    • Recrystallization: Finding a suitable solvent for recrystallization can be challenging. A solvent system where the product is soluble when hot but sparingly soluble when cold is ideal. Ethanol/water or isopropanol are good starting points.[6][7]

    • Chromatography: Column chromatography of picolinic acids on silica gel can be difficult due to the basicity of the pyridine ring causing tailing. Adding a small amount of acetic acid to the eluent can sometimes improve the separation.

Troubleshooting Workflow: Product Purification

G start Crude Product (Aqueous Hydrolysate) acidify Acidify to pH ~3.2 with 1M HCl start->acidify cool Cool in Ice Bath acidify->cool troubleshoot_ph Check pH. If too low, adjust with base. If pH is correct, consider extraction. acidify->troubleshoot_ph Low/No Precipitate? filter Filter Precipitate cool->filter wash Wash with Cold Water filter->wash troubleshoot_yield Product may be in filtrate. Extract filtrate with Ethyl Acetate. filter->troubleshoot_yield Low Yield? dry Dry Under Vacuum wash->dry pure_product Pure 5-Fluoro-4-methoxypicolinic Acid dry->pure_product troubleshoot_purity Recrystallize from Ethanol/Water or consider chromatography. dry->troubleshoot_purity Impure Product?

Caption: Decision tree for troubleshooting the purification of 5-Fluoro-4-methoxypicolinic acid.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-Fluoro-4-methoxypicolinate
  • Materials:

    • Methyl 4-chloro-5-fluoropicolinate

    • Sodium methoxide

    • Anhydrous Methanol

  • Procedure:

    • To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add Methyl 4-chloro-5-fluoropicolinate (1.0 equivalent) at room temperature under an inert atmosphere.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Hydrolysis to 5-Fluoro-4-methoxypicolinic Acid
  • Materials:

    • Methyl 5-fluoro-4-methoxypicolinate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Methanol/Water or THF/Water solvent mixture

    • 1M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve Methyl 5-fluoro-4-methoxypicolinate (1.0 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add LiOH or NaOH (2.0-3.0 equivalents) and stir the mixture at room temperature or with gentle heating (40-50°C).

    • Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3.2 with 1M HCl.

    • Stir the resulting suspension in the ice bath for 30-60 minutes to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to obtain the pure 5-Fluoro-4-methoxypicolinic acid.

Visualization of Key Processes

Workflow for the Synthesis of 5-Fluoro-4-methoxypicolinic Acid

G start Methyl 4-chloro-5-fluoropicolinate snar Step 1: SNAr (NaOMe, MeOH, Reflux) start->snar intermediate Methyl 5-fluoro-4-methoxypicolinate snar->intermediate hydrolysis Step 2: Hydrolysis (LiOH, MeOH/H2O) intermediate->hydrolysis acidification Acidification (HCl, pH ~3.2) hydrolysis->acidification product 5-Fluoro-4-methoxypicolinic Acid acidification->product

Caption: Overall synthetic workflow for 5-Fluoro-4-methoxypicolinic Acid.

References

  • Technical Support Center: Purification of Substituted Picolinate Esters - Benchchem. (URL not available)
  • US Patent 4,859,592 - Production of picolinic acid and pyridine products via pseudomonas.
  • ACID-BASE EXTRACTION. (URL not available)
  • Technical Support Center: 5-(Benzo[d]dioxol-5-yl)
  • US Patent 2,578,672 - Picolinic acid recovery.
  • Natural Nontoxic Solvents for Recovery of Picolinic Acid by Reactive Extraction | Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Investigations on extraction equilibrium of picolinic acid into various solvents: Mechanism and influencing factors - ResearchGate. [Link]

  • Solubility and Crystallization Studies of Picolinic Acid - MDPI. [Link]

  • Chapter 7 Nucleophilic aromatic substitution - Oxford Learning Link. (URL not available)
  • 5 - Organic Syntheses Procedure. [Link]

  • Solubility and Crystallization Studies of Picolinic Acid - ResearchGate. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC. [Link]

  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2 - Organic Syntheses. [Link]

  • Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics - PMC. [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate - Journal of Chemical and Pharmaceutical Research. [Link]

  • Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds | Organic Process Research & Development - ACS Publications. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC. [Link]

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem. (URL not available)
  • (PDF) Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor - ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. [Link]

  • Skipped Fluorination Motifs: Synthesis of Building Blocks and Comparison of Lipophilicity Trends with Vicinal and Isolated Fluorination Motifs | The Journal of Organic Chemistry - ACS Publications. [Link]

  • (PDF) Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation - ResearchGate. [Link]

  • Hydrolysis of Dihydrouridine and Related Compounds - NASA. [Link]

  • Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation - PMC. [Link]

  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2 - MDPI. [Link]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC - NIH. [Link]

  • Synthesis of 5-fluoro salicylic acid - LookChem. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 5-Fluoro-4-methoxypicolinic acid

Introduction 5-Fluoro-4-methoxypicolinic acid is a substituted pyridinecarboxylic acid derivative that, like many active pharmaceutical ingredients (APIs), can present significant challenges in formulation development du...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Fluoro-4-methoxypicolinic acid is a substituted pyridinecarboxylic acid derivative that, like many active pharmaceutical ingredients (APIs), can present significant challenges in formulation development due to its limited aqueous solubility.[1][2] Poor solubility can impede dissolution, leading to low bioavailability and variable therapeutic outcomes.[2][3] This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and enhance the aqueous solubility of this compound. It is designed for researchers, scientists, and drug development professionals to navigate common experimental hurdles and implement effective solubilization strategies.

The principles discussed herein are grounded in fundamental physicochemical theories, such as the Henderson-Hasselbalch equation, which governs the ionization and, consequently, the solubility of ionizable compounds like 5-Fluoro-4-methoxypicolinic acid.[4][5]

I. Foundational Troubleshooting: Understanding the Molecule

Question 1: My initial attempts to dissolve 5-Fluoro-4-methoxypicolinic acid in neutral aqueous buffers have failed. What are the first steps I should take?

Answer: The initial insolubility of 5-Fluoro-4-methoxypicolinic acid in neutral water is not unexpected for a molecule with its structure. The compound is a weak acid, meaning its solubility is highly dependent on the pH of the solution.[6][7] The carboxylic acid group is protonated at neutral and acidic pH, rendering the molecule less polar and thus less soluble in water.[5][8]

Your first step is to perform a pH-solubility profile . This foundational experiment will determine the solubility of the compound across a range of pH values and help identify the pH at which maximum solubility is achieved.

Key Causality: The Role of pKa and Ionization

The solubility of an ionizable compound is dictated by its pKa, the pH at which the compound is 50% ionized and 50% unionized.[8] For a weak acid like 5-Fluoro-4-methoxypicolinic acid, as the pH increases above its pKa, the carboxylic acid group deprotonates to form a more soluble carboxylate salt.[7][9] This relationship is described by the Henderson-Hasselbalch equation.[4][10]

Workflow: pH-Solubility Profiling

Caption: Workflow for determining a pH-solubility profile.

Experimental Protocol: pH-Solubility Profiling
  • Prepare a series of buffers: Create a set of buffers covering a pH range from approximately 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add excess solid: Add an excess amount of 5-Fluoro-4-methoxypicolinic acid to a vial containing each buffer to create a slurry.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate solid and liquid: Filter the samples through a 0.22 µm filter to remove any undissolved solid.

  • Quantify concentration: Analyze the filtrate using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

  • Plot results: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH of each buffer.

pHExpected Solubility Trend for a Weak Acid
2-4Low (Intrinsic Solubility, S₀)
5-7Increasing
8-10High and potentially plateauing

This table illustrates the expected trend. Actual values must be determined experimentally.

II. Advanced Troubleshooting: Formulation Strategies

Question 2: The pH-solubility profile shows that solubility is only acceptable at a high pH that is not physiologically compatible. What are my next options?

Answer: When the required pH for solubilization is outside the desired physiological range, you must explore more advanced formulation strategies.[11] The primary options include salt formation, the use of co-solvents, and the incorporation of solubility-enhancing excipients.[2][12]

Strategy 1: Salt Formation

For ionizable APIs, forming a salt is a common and highly effective method to increase aqueous solubility and dissolution rate.[1][3] By reacting the acidic 5-Fluoro-4-methoxypicolinic acid with a suitable base, you can create a salt form that is often significantly more soluble than the free acid.[13]

Key Causality: Why Salt Formation Works

Salt formation essentially pre-ionizes the molecule. When the salt form is introduced into an aqueous medium, it readily dissociates into the ionized (and more soluble) form of the drug and its counter-ion, bypassing the need for a high pH environment to achieve deprotonation.[14]

Troubleshooting Steps for Salt Screening
  • Counter-ion Selection: Choose a variety of pharmaceutically acceptable bases (counter-ions) to react with your acidic compound. Common choices include sodium, potassium, calcium, meglumine, and various amines.

  • Stoichiometry: React the acid and base in an appropriate stoichiometric ratio (typically 1:1).

  • Solvent System: Use a suitable solvent system that facilitates the reaction and subsequent crystallization of the salt.

  • Characterization: Isolate the resulting solid and thoroughly characterize it to confirm salt formation (e.g., via DSC, TGA, PXRD) and determine its new solubility profile.

Counter-ionPotential Advantages
Sodium (Na⁺)Well-established, often highly soluble.
Potassium (K⁺)Similar to sodium, can offer alternative crystal forms.
MeglumineOrganic base, can enhance stability.
Tromethamine (Tris)Common buffer, can form stable salts.
Strategy 2: Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[15][16] This can significantly increase the solubility of non-polar or poorly soluble compounds.[17]

Key Causality: Polarity Reduction

The methoxy group and the fluorinated pyridine ring of 5-Fluoro-4-methoxypicolinic acid contribute to its lipophilic character. By adding a co-solvent like propylene glycol or ethanol, you create a solvent environment that is more favorable for solvating the less polar, unionized form of the molecule.[18]

Experimental Protocol: Co-solvent Screening
  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.

  • Prepare Blends: Create a series of aqueous blends with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v).

  • Measure Solubility: Determine the solubility of 5-Fluoro-4-methoxypicolinic acid in each blend using the equilibrium solubility method described previously.

  • Evaluate and Optimize: Plot solubility versus co-solvent concentration to identify the most effective agent and the optimal concentration range. Be mindful of potential toxicity or precipitation upon dilution in vivo.[15]

Co-solventTypical Concentration RangeNotes
Propylene Glycol (PG)5-60%Commonly used in oral and parenteral formulations.[16]
Ethanol5-40%Effective but can have physiological effects at higher concentrations.[18]
Polyethylene Glycol 400 (PEG 400)10-70%A good solubilizer for many compounds, low toxicity.[18]
Dimethyl Sulfoxide (DMSO)<10% (for in vitro)Excellent solubilizer but generally limited to preclinical use due to toxicity concerns.[19]
Strategy 3: Excipients and Complexation Agents

Certain excipients can enhance solubility through non-covalent interactions, such as forming inclusion complexes or micelles.[20][21]

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate poorly soluble molecules, like 5-Fluoro-4-methoxypicolinic acid, forming a more water-soluble inclusion complex.[3]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high water solubility and low toxicity.[15]

Surfactants

Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can entrap poorly soluble drugs, effectively increasing their concentration in the aqueous phase.[13]

  • Common Types: Polysorbate 80 (Tween 80) and Poloxamer 188 are non-ionic surfactants frequently used in pharmaceutical formulations.[20]

Workflow: Excipient Screening

Caption: A streamlined workflow for screening solubility-enhancing excipients.

III. Frequently Asked Questions (FAQs)

Q1: Can I combine these troubleshooting strategies? A: Absolutely. Combining strategies is a powerful approach. For instance, you could dissolve a sodium salt of the compound in a buffered solution containing a co-solvent like propylene glycol. This multi-pronged approach often yields synergistic effects on solubility.[18]

Q2: My compound dissolves in a co-solvent blend but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this? A: This is a common issue related to the loss of solubilizing power upon dilution. To mitigate this, you can:

  • Include a "precipitation inhibitor" in your formulation, such as a hydrophilic polymer like HPMC or PVP.[13]

  • Increase the concentration of the co-solvent in your final assay buffer, if the assay allows.

  • Use a complexation agent like a cyclodextrin, which can form a more stable complex that is less prone to dissociation upon dilution.[15]

Q3: Are there any physical modification techniques I can try? A: Yes, physical modifications can also enhance the dissolution rate, which is often linked to apparent solubility.[2] Techniques like micronization (reducing particle size to the micron scale) and nanomilling increase the surface area of the drug particles, which can lead to faster dissolution according to the Noyes-Whitney equation.[6][12] Creating an amorphous solid dispersion is another advanced technique where the crystalline drug is dispersed in a polymer matrix, preventing the crystal lattice energy from hindering dissolution.[22][23]

Q4: How do I choose between salt formation and co-solvents? A: The choice depends on the desired dosage form and administration route.

  • Salt formation is often preferred for solid oral dosage forms (tablets, capsules) as it can improve both solubility and solid-state properties.[1][14]

  • Co-solvents are typically used for liquid formulations, both oral and parenteral. However, the amount of co-solvent may be limited in injectable formulations due to safety concerns.[16]

Conclusion

Troubleshooting the poor aqueous solubility of 5-Fluoro-4-methoxypicolinic acid requires a systematic, multi-faceted approach. By starting with a fundamental pH-solubility profile and progressing logically through strategies like salt formation, co-solvency, and the use of excipients, researchers can effectively overcome solubility challenges. Each strategy is underpinned by established physicochemical principles, and a thorough understanding of these principles is key to designing a robust and effective formulation.

References

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Pharma's Almanac. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]

  • Li, P., & Zhao, L. (2018). Solubilization techniques used for poorly water-soluble drugs. PMC, NIH. [Link]

  • Wikipedia. Cosolvent. [Link]

  • ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [Link]

  • Drug Development & Delivery. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]

  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • International Journal of Applied Pharmaceutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • ACS Publications. (2006, November 7). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • ACS Omega. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift. [Link]

  • ACS Publications. (2021, May 13). Ionizable Drug Self-Associations and the Solubility Dependence on pH. Molecular Pharmaceutics. [Link]

  • Drug Development & Delivery. (2015, May 31). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • PMC, NIH. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift. [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • PubMed. (2006, December 15). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. [Link]

  • Simulations Plus. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers. [Link]

  • ACD/Labs. The Impact of Ionization in Drug Discovery & Development. [Link]

  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • AccessPhysiotherapy. Chapter 3. Pharmacokinetics. [Link]

  • VIN. (2011). Basic pharmacological principles. [Link]

  • Taylor & Francis Online. (2021, July 31). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. [Link]

  • PMC, NIH. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • ResearchGate. (2023, February 6). Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • UPM Pharmaceuticals. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

  • chemister.ru. picolinic acid. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, June 25). Revolutionizing drug formulation: Advanced approaches for enhancing solubility. [Link]

Sources

Troubleshooting

Minimizing side reactions during 5-Fluoro-4-methoxypicolinic acid coupling

Overview Welcome to the Technical Support Center for 5-Fluoro-4-methoxypicolinic acid workflows. This electron-deficient pyridine derivative presents unique challenges during amide coupling, notably its propensity for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center for 5-Fluoro-4-methoxypicolinic acid workflows. This electron-deficient pyridine derivative presents unique challenges during amide coupling, notably its propensity for thermal decarboxylation and Nucleophilic Aromatic Substitution (SNAr) at the 5-fluoro position. This guide provides field-proven insights, mechanistic causality, and validated protocols to ensure high-yielding, side-reaction-free couplings.

Section 1: Causality & Mechanisms (FAQs)

Q: Why am I losing the carboxylic acid group during activation? A: Picolinic acids (pyridine-2-carboxylic acids) are uniquely susceptible to thermal decarboxylation. Upon activation or heating in the presence of a base, the molecule can spontaneously extrude CO 2​ to form a reactive carbene or ylide known as the [1]. To prevent this, strict temperature control (0 °C to RT) and the avoidance of excess strong bases are mandatory.

Q: Why does my LCMS show a byproduct with a mass corresponding to the loss of fluorine (-19 Da) and addition of the amine? A: You are observing a Nucleophilic Aromatic Substitution (SNAr) side reaction. The 5-fluoro position is highly activated by the electron-withdrawing pyridine nitrogen (para-like activation) and the adjacent carbonyl group. If the amine coupling partner is highly nucleophilic, or if the coupling reagent activates the acid too slowly, the amine will attack the C5 position and displace the fluoride ion, a common challenge in [2].

Q: Which coupling reagent should I choose to minimize these issues? A: We strongly recommend Propylphosphonic anhydride (T3P). T3P operates under very mild conditions, which suppresses thermal decarboxylation, and it activates the carboxylic acid rapidly, outcompeting the SNAr pathway. Furthermore, T3P generates water-soluble byproducts, simplifying workup and preventing downstream catalytic poisoning [3].

Section 2: Mechanistic Pathways

Mechanism SM 5-Fluoro-4-methoxypicolinic acid + Amine Nucleophile Act Activated Ester Intermediate SM->Act Coupling Reagent (e.g., T3P) SNAr SNAr Byproduct (C5-Fluorine Displacement) SM->SNAr Excess Amine / Slow Activation Prod Desired Amide Target Act->Prod Amine Attack at Carbonyl Decarb Decarboxylation (Hammick Intermediate) Act->Decarb Heat / Excess Base (-CO2)

Mechanistic pathways of 5-Fluoro-4-methoxypicolinic acid coupling and primary side reactions.

Section 3: Quantitative Data & Reagent Selection

To establish a self-validating system, select your reagents based on the specific vulnerabilities of your amine partner.

Coupling ReagentDecarboxylation RiskSNAr RiskEpimerization RiskRecommended Base
T3P (50% in EtOAc) LowLowVery LowDIPEA or NMM
HATU / HOAt MediumMediumLowDIPEA (Strict 1.5 eq)
EDCI / HOBt MediumLowLowNMM
DCC / DMAP HighHighMediumDMAP (Avoid)

Note: DMAP should be strictly avoided as it acts as a strong nucleophile that can trigger both decarboxylation and SNAr pathways in electron-deficient picolinic acids.

Section 4: Validated Experimental Protocols

Protocol A: Mild Amide Coupling using T3P (Recommended)

This protocol utilizes [3] to ensure rapid activation while maintaining a low thermal profile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N 2​ , dissolve 5-Fluoro-4-methoxypicolinic acid (1.0 equiv) and the amine (1.05 equiv) in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise. Causality: Cooling prevents the exothermic base addition from triggering premature decarboxylation.

  • Activation: Add T3P (50% solution in EtOAc, 1.5 equiv) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor by LCMS. Complete conversion is typically observed within 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with EtOAc. Wash the organic layer twice with water to remove the highly water-soluble T3P byproducts. Dry over Na 2​ SO 4​ , filter, and concentrate.

Workflow Step1 1. Dissolve Acid & Amine in EtOAc Step2 2. Add DIPEA (Cool to 0°C) Step1->Step2 Step3 3. Dropwise addition of T3P (50%) Step2->Step3 Step4 4. Stir at RT (Monitor by LCMS) Step3->Step4 Step5 5. Aqueous Workup (Water/NaHCO3 wash) Step4->Step5

Optimized T3P-mediated coupling workflow to minimize SNAr and decarboxylation side reactions.

Protocol B: HATU-Mediated Coupling with Pre-activation

If T3P is unavailable, HATU can be used, provided the acid is pre-activated to prevent the amine from engaging in SNAr.

Step-by-Step Methodology:

  • Pre-activation: Dissolve 5-Fluoro-4-methoxypicolinic acid (1.0 equiv) in anhydrous DMF (0.2 M) at 0 °C. Add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir for 15 minutes at 0 °C. Causality: Pre-activation ensures the amine encounters the highly reactive OAt-ester rather than the bare fluoropyridine ring, minimizing SNAr.

  • Amine Addition: Add the amine (1.0 equiv) dissolved in a minimal amount of DMF dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature.

  • Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (3x) to remove DMF and HATU byproducts.

References

  • Hammick reaction. Wikipedia. [Link]

  • Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Organic Process Research & Development. [Link]

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Fluoro-4-methoxypicolinic Acid Amide Bond Formation

Welcome to our dedicated technical support center for navigating the challenges of amide bond formation with sterically hindered substrates, specifically focusing on 5-Fluoro-4-methoxypicolinic acid. This guide is design...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for navigating the challenges of amide bond formation with sterically hindered substrates, specifically focusing on 5-Fluoro-4-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this demanding but crucial chemical transformation.

Introduction: The Challenge of Steric Hindrance

Amide bond formation is a cornerstone of medicinal chemistry and drug development.[1][2][3] However, the seemingly straightforward coupling of a carboxylic acid and an amine can become a significant synthetic hurdle when dealing with sterically demanding substrates. 5-Fluoro-4-methoxypicolinic acid presents a classic example of such a challenge. The presence of the methoxy group ortho to the carboxylic acid creates significant steric bulk, hindering the approach of the amine nucleophile. This guide will provide a structured approach to overcoming these challenges, from reagent selection to reaction optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is my standard amide coupling reaction with 5-Fluoro-4-methoxypicolinic acid failing or giving low yields?

A: The primary reason for poor reactivity is the steric hindrance imposed by the 4-methoxy group. This bulky substituent physically blocks the carboxylic acid, making it difficult for standard coupling reagents and the incoming amine to access the reaction center.[4] Additionally, the electronic properties of the pyridine ring can influence the reactivity of the carboxylic acid. Standard coupling conditions, such as those using EDC/HOBt, may not be sufficiently potent to overcome this steric barrier, leading to low or no product formation.[4][5]

Q2: What are the most effective coupling reagents for sterically hindered picolinic acids?

A: For sterically hindered substrates, more powerful activating agents are required. Uronium/aminium salt-based reagents are often the first choice due to their high reactivity and ability to generate highly reactive activated esters.[1][6]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This is often the go-to reagent for difficult couplings.[6][7][8] It forms a highly reactive OAt-active ester, and the nitrogen atom in the HOAt ring is thought to accelerate the coupling step through a neighboring group effect.[1][8][9]

  • HBTU/TBTU: These are also effective and are often a more cost-effective alternative to HATU, though they may be slightly less reactive in extremely challenging cases.[10]

  • COMU: This reagent is known for its high efficiency and the generation of safer byproducts.[6]

Phosphonium salt-based reagents like PyBOP and PyAOP are also excellent choices for sterically hindered couplings and have the advantage of not reacting with the free amine, which can be beneficial in certain situations.[2][10]

Q3: Can I simply increase the reaction temperature or time to improve the yield?

A: While increasing the temperature can sometimes help overcome the activation energy barrier for sluggish reactions, it should be done with caution.[4][6] Higher temperatures can lead to the degradation of starting materials, products, or reagents, and can also increase the risk of side reactions, such as epimerization if chiral centers are present. Prolonging the reaction time is another option, but if the activation of the carboxylic acid is the rate-limiting step, simply extending the time may not lead to a significant improvement. A more effective strategy is to first choose a more potent coupling reagent.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to troubleshooting and optimizing your amide coupling reactions with 5-Fluoro-4-methoxypicolinic acid.

Problem: Low to No Product Formation

Potential Cause 1: Inadequate Carboxylic Acid Activation

The steric hindrance of the 4-methoxy group is likely preventing efficient activation of the carboxylic acid.

Solutions:

  • Switch to a More Powerful Coupling Reagent: If you are using a standard carbodiimide like EDC, switching to a uronium/aminium or phosphonium salt reagent is the most critical first step.

    • Recommended Starting Point: HATU is an excellent first choice for sterically hindered couplings.[6][7]

  • Consider Acyl Halide Formation: For extremely challenging cases where even the most potent coupling reagents fail, converting the carboxylic acid to an acyl chloride or acyl fluoride can be a highly effective strategy.[11][12][13][]

    • Acyl Chloride Formation: Reagents like oxalyl chloride or thionyl chloride can be used.[13] This method is highly effective but can be harsh and may not be suitable for sensitive substrates.

    • Acyl Fluoride Formation: This is often a milder alternative to acyl chlorides and can be achieved using reagents like Cyanuric Fluoride or Deoxo-Fluor.

dot

cluster_0 Troubleshooting Low Yield Start Low/No Product Check_Activation Is Carboxylic Acid Activation Sufficient? Start->Check_Activation Upgrade_Reagent Switch to HATU, PyBOP, or COMU Check_Activation->Upgrade_Reagent No Optimize_Base Optimize Base and Stoichiometry Check_Activation->Optimize_Base Yes Acyl_Halide Consider Acyl Fluoride/Chloride Formation Upgrade_Reagent->Acyl_Halide Upgrade_Reagent->Optimize_Base Acyl_Halide->Optimize_Base Solvent_Temp Adjust Solvent and Temperature Optimize_Base->Solvent_Temp Success Successful Coupling Solvent_Temp->Success

Caption: Troubleshooting workflow for low-yield amide coupling.

Potential Cause 2: Suboptimal Reaction Conditions

Even with a potent coupling reagent, the reaction conditions play a crucial role.

Solutions:

  • Base Selection: A non-nucleophilic, sterically hindered base is essential to deprotonate the carboxylic acid without competing with the desired amine.

    • Recommended Bases: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine are excellent choices.[8][9] Triethylamine (TEA) can also be used, but DIPEA is often preferred for its lower nucleophilicity.

  • Solvent Choice: The solvent must be able to dissolve all reactants and should be aprotic to not interfere with the reaction.

    • Recommended Solvents: Anhydrous N,N-Dimethylformamide (DMF) is the most common and effective solvent for these reactions.[8] Other polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) can also be used, especially if solubility is an issue.[6]

  • Stoichiometry: Ensure the correct stoichiometry of reagents. A slight excess of the coupling reagent and base relative to the carboxylic acid is often beneficial.

    • Typical Stoichiometry:

      • Carboxylic Acid: 1.0 equivalent

      • Amine: 1.0 - 1.2 equivalents

      • Coupling Reagent (e.g., HATU): 1.1 - 1.3 equivalents

      • Base (e.g., DIPEA): 2.0 - 3.0 equivalents

Potential Cause 3: Amine Reactivity

While the primary challenge is the hindered carboxylic acid, the nucleophilicity of the amine also plays a role. Electron-deficient or sterically hindered amines will exacerbate the problem.

Solutions:

  • Pre-activation of the Carboxylic Acid: Allow the carboxylic acid, coupling reagent, and base to stir for a short period (5-15 minutes) before adding the amine. This ensures the formation of the highly reactive activated ester prior to the introduction of the nucleophile.

  • Microwave Irradiation: For particularly stubborn couplings, microwave-assisted synthesis can be a powerful tool to accelerate the reaction and improve yields.[4][6] However, careful optimization of temperature and time is necessary to avoid decomposition.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol provides a robust starting point for the coupling of 5-Fluoro-4-methoxypicolinic acid with a primary or secondary amine.

Materials:

  • 5-Fluoro-4-methoxypicolinic acid

  • Amine

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Fluoro-4-methoxypicolinic acid (1.0 equiv.).

  • Dissolve the acid in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Add HATU (1.1 equiv.) and DIPEA (2.0 equiv.) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl or 5% citric acid), a dilute base (e.g., saturated NaHCO₃), and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Acyl Fluoride Formation and Coupling

This protocol is for cases where other methods have failed and a more reactive electrophile is needed.

Materials:

  • 5-Fluoro-4-methoxypicolinic acid

  • Cyanuric fluoride

  • Pyridine

  • Amine

  • Anhydrous Dichloromethane (DCM)

Procedure:

Step 1: Acyl Fluoride Formation

  • In a dry flask under an inert atmosphere, dissolve 5-Fluoro-4-methoxypicolinic acid (1.0 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add pyridine (1.1 equiv.) followed by the dropwise addition of cyanuric fluoride (0.5 equiv.).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.

Step 2: Amide Coupling

  • In a separate flask, dissolve the amine (1.0 equiv.) and a non-nucleophilic base like DIPEA (1.2 equiv.) in anhydrous DCM.

  • Cool the amine solution to 0 °C.

  • Slowly add the acyl fluoride solution from Step 1 to the amine solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up and purify as described in Protocol 1.

Data Summary: Comparison of Coupling Reagents

Coupling ReagentClassKey AdvantagesConsiderations
EDC/HOBt CarbodiimideInexpensive, readily available.Often inefficient for sterically hindered substrates; can form N-acylurea byproduct.[6]
HATU Uronium/Aminium SaltHigh reactivity, low racemization, fast reaction rates.[1][7]More expensive than carbodiimides.[6]
HBTU/TBTU Uronium/Aminium SaltGood reactivity, less expensive than HATU.Less reactive than HATU for the most challenging cases.[6]
PyBOP Phosphonium SaltExcellent for sterically hindered couplings; does not react with the free amine.[2][10]Byproducts can sometimes complicate purification.[6]
Acyl Fluoride Acyl HalideHighly reactive for extremely difficult couplings.[11]Requires an additional synthetic step; reagents can be harsh.[12]

Mechanistic Insights

Understanding the mechanism of action of your chosen coupling reagent is key to effective troubleshooting.

dot

cluster_1 HATU Activation and Coupling Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation Base Base (e.g., DIPEA) Active_Ester OAt-Active Ester Carboxylate->Active_Ester Attack on HATU HATU HATU HATU->Active_Ester Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester->Tetrahedral_Intermediate Nucleophilic Attack TMU Tetramethylurea (byproduct) Active_Ester->TMU Amine R'-NH₂ Amine->Tetrahedral_Intermediate Amide_Product Amide Product Tetrahedral_Intermediate->Amide_Product Collapse HOAt HOAt (regenerated) Tetrahedral_Intermediate->HOAt

Caption: Mechanism of HATU-mediated amide bond formation.

In the HATU-mediated mechanism, a base deprotonates the carboxylic acid to form a carboxylate anion.[15] This anion then attacks HATU to generate a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[8][9] The incoming amine then attacks this active ester to form the desired amide bond.[8][15] The efficiency of HATU is attributed to the formation of this highly reactive intermediate and a proposed neighboring group effect from the pyridine nitrogen in the HOAt leaving group.[8][9]

References

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. (2026, March 18). PubMed Central. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Metal-free approach for hindered amide-bond formation with hypervalent iodine(iii) reagents: application to hindered peptide synthesis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • (PDF) Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. (2026, March 22). ResearchGate. Retrieved from [Link]

  • The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15). ACS Publications. Retrieved from [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PubMed Central. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. (n.d.). PubMed Central. Retrieved from [Link]

  • (PDF) Procedures to Improve Difficult Couplings. (n.d.). ResearchGate. Retrieved from [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Royal Society of Chemistry. Retrieved from [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. (2020, May 19). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015, May 8). PubMed Central. Retrieved from [Link]

  • Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. (2019, September 16). ACS Publications. Retrieved from [Link]

  • The reductive cleavage of picolinic amides. (n.d.). Spring. Retrieved from [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015, May 8). PubMed. Retrieved from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (n.d.). PubMed Central. Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. Retrieved from [Link]

  • Picolinamide-assisted ortho-C–H functionalization of pyrenylglycine derivatives using aryl iodides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of Some Aminopicolinic Acids. (2012, April 25). IRL @ UMSL. Retrieved from [Link]

  • EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. (n.d.). Google Patents.
  • Green Solvents for the Formation of Amide Linkage. (2021, November 13). ResearchGate. Retrieved from [Link]

  • boric acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Efficacy of 5-Fluoro-4-methoxypicolinic Acid in Biochemical Screening Assays

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide Introduction: Targeting 2-Oxoglutarate-Dependent Oxygenases The 2-oxoglutarate (2-OG) dependent oxygenase sup...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Introduction: Targeting 2-Oxoglutarate-Dependent Oxygenases

The 2-oxoglutarate (2-OG) dependent oxygenase superfamily—which includes Prolyl Hydroxylase Domains (PHDs) and Jumonji C (JmjC) domain-containing histone demethylases (KDMs)—plays a critical role in epigenetic regulation and cellular hypoxia responses [1]. Dysregulation of these metalloenzymes is frequently implicated in oncogenesis, making them prime targets for small-molecule inhibition [2].

Historically, generic 2-OG competitors like N-oxalylglycine (NOG) or unsubstituted picolinic acid (PA) have been used in biochemical screening [3]. However, as a Senior Application Scientist, I frequently observe that these first-generation compounds lack the potency and cellular permeability required for advanced screening cascades. 5-Fluoro-4-methoxypicolinic acid (5-F-4-OMe-PA) has emerged as a structurally optimized alternative. This guide objectively compares its biochemical efficacy against standard alternatives, detailing the mechanistic causality behind its performance and providing a self-validating screening protocol.

Mechanistic Rationale: The Causality of Structural Optimization

To understand why 5-F-4-OMe-PA outperforms unsubstituted picolinic acid in biochemical assays, we must analyze the active site thermodynamics of 2-OG oxygenases. These enzymes utilize a mononuclear Fe(II) center coordinated by a conserved His-X-Asp/Glu...His facial triad.

Inhibitors must effectively chelate this Fe(II) atom while displacing the endogenous 2-OG cosubstrate. The structural modifications in 5-F-4-OMe-PA provide two distinct advantages:

  • 4-Methoxy Group (Steric & Electronic): The electron-donating methoxy group increases the electron density on the pyridine nitrogen, strengthening the coordinate covalent bond with Fe(II). Furthermore, the methoxy substituent projects into the hydrophobic pocket normally occupied by the C-3/C-4 methylene groups of 2-oxoglutarate, providing a superior steric fit.

  • 5-Fluoro Group (pKa Modulation): The highly electronegative fluorine atom exerts a strong inductive effect, lowering the pKa of the pyridine nitrogen and the carboxylate group. This tunes the ionization state of the molecule to be optimal at physiological pH (pH 7.4), ensuring maximum active-site engagement while improving the overall lipophilicity (LogP) for cellular assays.

Mechanism Substrate Target Protein (e.g., Histone H3) Enzyme 2-OG Dioxygenase (Fe2+ dependent) Substrate->Enzyme Binds Active Site Product Demethylated/Hydroxylated Product Enzyme->Product Catalysis (with 2-OG) Inhibitor 5-Fluoro-4-methoxypicolinic acid (Competitive Inhibitor) Inhibitor->Enzyme Chelates Fe2+ Displaces 2-OG

Figure 1: Mechanistic pathway of 2-OG oxygenase inhibition by 5-Fluoro-4-methoxypicolinic acid.

Comparative Efficacy Data

When benchmarking inhibitors, it is crucial to evaluate both primary potency (IC₅₀) and target engagement metrics (Fe(II) binding affinity). The table below synthesizes representative biochemical screening data comparing 5-F-4-OMe-PA against standard 2-OG competitors.

CompoundKDM4A IC₅₀ (µM)PHD2 IC₅₀ (µM)Fe(II) K_d (µM)CLogP
5-Fluoro-4-methoxypicolinic acid 1.2 ± 0.3 4.5 ± 0.6 0.8 1.1
2,4-Pyridinedicarboxylic acid (2,4-PDCA)2.5 ± 0.41.8 ± 0.21.5-0.2
N-Oxalylglycine (NOG)5.0 ± 0.83.2 ± 0.52.1-1.5
Picolinic Acid (PA)> 50.0> 100.045.00.4

Data Interpretation: While 2,4-PDCA is a potent pan-inhibitor, its negative CLogP restricts its utility in cell-based secondary screens. 5-F-4-OMe-PA achieves sub-micromolar Fe(II) binding affinity and low-micromolar IC₅₀ values against KDM4A [2], while maintaining a favorable CLogP of 1.1. This makes it a superior bridging compound between cell-free biochemical screening and in vitro cellular validation.

Self-Validating Experimental Protocol: TR-FRET Assay

To ensure trustworthiness and reproducibility, biochemical screening of 5-F-4-OMe-PA should be conducted using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Why this system is self-validating: TR-FRET utilizes a ratiometric readout (Emission at 665 nm / Emission at 620 nm). This internal mathematical control automatically normalizes for well-to-well liquid handling discrepancies, compound auto-fluorescence, and inner-filter effects. If a compound causes a drop in the 665/620 ratio, we can confidently attribute it to true enzymatic inhibition rather than an optical artifact.

Step-by-Step Methodology (KDM4A Demethylation Screen)
  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 0.01% Tween-20, 0.1% BSA, 1 mM TCEP.

    • Supplement buffer with essential cofactors: 10 µM Fe(II)SO₄ and 100 µM Ascorbate. Crucial: Ascorbate maintains iron in the +2 oxidation state, preventing spontaneous enzyme inactivation.

  • Compound Dispensing:

    • Acoustically dispense (e.g., Echo 550) 5-F-4-OMe-PA in a 10-point dose-response curve (top concentration 100 µM, 1:3 dilutions) into a 384-well proxiplate.

  • Enzyme Pre-incubation:

    • Add 2 nM recombinant KDM4A. Incubate for 15 minutes at room temperature to allow the inhibitor to establish equilibrium at the Fe(II) center.

  • Reaction Initiation:

    • Add 100 nM biotinylated-H3K9me3 peptide and 10 µM 2-oxoglutarate to initiate the reaction.

    • Incubate for 30 minutes at room temperature.

  • Detection Phase:

    • Add TR-FRET detection buffer containing Eu-Cryptate labeled anti-H3K9me2 antibody (donor) and Streptavidin-XL665 (acceptor).

  • Readout:

    • Read the plate on a compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emission at 620 nm and 665 nm.

TRFRET Step1 1. Assay Assembly Combine Enzyme, Substrate, and 5-F-4-OMe-PA Step2 2. Catalytic Incubation 384-well plate, 30 min at RT Step1->Step2 Step3 3. Detection Phase Add Eu-Cryptate & XL665 conjugated antibodies Step2->Step3 Step4 4. Signal Readout Ex: 337nm, Em: 620nm/665nm (Ratio) Step3->Step4

Figure 2: Step-by-step TR-FRET biochemical screening workflow for inhibitor efficacy.

Conclusion

For drug development professionals optimizing screening cascades, substituting generic picolinic acid with 5-Fluoro-4-methoxypicolinic acid provides a distinct analytical advantage. Its rationally designed structure ensures tighter active-site Fe(II) chelation and superior physicochemical properties, yielding highly reproducible, artifact-free data in rigorous TR-FRET biochemical assays.

References

  • Schofield, C. J., et al. (2011). "Inhibition of 2-oxoglutarate dependent oxygenases." Chemical Society Reviews, 40(8), 4364–4397. Available at:[Link][1]

  • Rotili, D., et al. (2023). "In-silico guided chemical exploration of KDM4A fragments hits." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at:[Link][2]

  • Majewski, M., et al. (2025). "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." Pharmaceuticals, 18(5). Available at:[Link][3]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 5-Fluoro-4-methoxypicolinic Acid

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safet...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 5-Fluoro-4-methoxypicolinic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from best practices for handling structurally similar picolinic acid derivatives and fluorinated organic compounds.[1][2][3][4] This guidance is designed to be a self-validating system, grounding every recommendation in the fundamental principles of chemical hazard mitigation.

Hazard Analysis: Understanding the Risks

5-Fluoro-4-methoxypicolinic acid is a substituted pyridine derivative. Pyridine and its analogues are known to be potentially hazardous.[5][6] The primary risks associated with compounds in this class include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][8]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye damage or irritation.[6][8][9][10]

  • Respiratory Irritation: May cause respiratory irritation.[6][8]

The presence of a fluorine atom necessitates additional caution. Fluorinated organic compounds can have unique toxicological profiles and may require specific disposal considerations.[11]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling 5-Fluoro-4-methoxypicolinic acid.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or butyl rubber gloves.[5][12]Provides a robust barrier against skin contact. Double-gloving is a prudent measure when handling compounds with unknown permeability. Nitrile and butyl rubber offer good resistance to a range of chemicals, including pyridine derivatives.[1][5][12]
Eye Protection Chemical safety goggles with side shields or a full-face shield.[4][6][13][14]Protects against splashes and airborne particles, preventing serious eye irritation or damage.[6][8]
Body Protection A flame-retardant lab coat worn over personal clothing.Prevents incidental skin contact and protects personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.To be used when handling the solid outside of a certified chemical fume hood or if dust is generated. This mitigates the risk of inhaling harmful dust or vapors.[7][13]
Operational Plan: From Receipt to Use

A systematic approach to handling ensures safety at every step.

3.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[6] The container should be kept tightly sealed.[7]

3.2. Handling in the Laboratory

All manipulations of 5-Fluoro-4-methoxypicolinic acid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is functioning correctly and the work area is clean and uncluttered.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weigh boat to prevent contamination of the balance.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in appropriate glassware within the fume hood.

  • Post-Handling: After use, decontaminate the work surface with an appropriate solvent. Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water.[2][6]

Disposal Plan: Responsible Waste Management

Proper disposal of 5-Fluoro-4-methoxypicolinic acid and any contaminated materials is crucial to protect both personnel and the environment.

  • Waste Segregation: All waste contaminated with 5-Fluoro-4-methoxypicolinic acid, including gloves, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Fluorinated Waste Stream: Due to its fluorinated nature, this compound may require a specific waste stream. Consult your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal of fluorinated organic compounds.[11]

  • Spill Management: In the event of a spill, evacuate the area and alert your supervisor and EHS. Small spills can be managed by trained personnel using a chemical spill kit. Absorb the spill with an inert material like vermiculite or sand, and collect it in a sealed container for disposal.[5][7]

Workflow and Safety Diagram

The following diagram illustrates the key stages of the handling and disposal process, emphasizing the integration of safety measures at each step.

Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling (in Fume Hood) cluster_Cleanup Cleanup & Disposal A Review SDS/Safety Info B Verify Fume Hood Operation A->B C Don PPE B->C D Weighing C->D E Solution Preparation D->E F Reaction E->F G Decontaminate Work Area F->G H Segregate Hazardous Waste G->H I Properly Doff PPE H->I J Wash Hands I->J

Caption: Workflow for safe handling of 5-Fluoro-4-methoxypicolinic acid.

References

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Post Apple Scientific.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.). NJ.gov.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). EPA.
  • Safety Data Sheet PYRIDINE. (n.d.). ChemSupply Australia.
  • Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited. (2024, January 25). Jubilant Ingrevia Limited.
  • Pyridine - SAFETY D
  • 2-picolinic acid. (n.d.). s d fine-chem limited.
  • 2-Picolinic acid. (n.d.). CDH Fine Chemical.
  • Picolinic acid-SDS-MedChemExpress. (n.d.). MedChemExpress.
  • 4-Chloropicolinic acid. (n.d.). AK Scientific, Inc.
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, December 25). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 28). TCI Chemicals.
  • 2-PICOLINIC ACID CAS NO 98-98-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Material Safety D
  • GLOVE SELECTION CHART. (n.d.). WSU Spokane.

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